Diphenyliodonium-2-carboxylate Monohydrate
Description
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Properties
IUPAC Name |
2-phenyliodoniobenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2.H2O/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCFFVMWVHFFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342795 | |
| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96195-89-0 | |
| Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96195-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Carboxyphenyl)phenyliodonium hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diphenyliodonium-2-carboxylate Monohydrate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Diphenyliodonium-2-carboxylate Monohydrate, a versatile hypervalent iodine compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental structure, physicochemical properties, synthesis, and key applications, offering expert insights into its utility and handling.
Introduction: The Versatility of a Hypervalent Iodine Reagent
Diphenyliodonium-2-carboxylate Monohydrate is a stable, crystalline solid that has carved a significant niche in modern organic synthesis.[1] As a hypervalent iodine(III) reagent, it is most renowned as a robust and convenient precursor to benzyne, a highly reactive intermediate.[1] Its thermal stability, compared to other benzyne precursors like benzenediazonium-2-carboxylate, allows for more controlled generation of this powerful aryne species, making it a valuable tool for constructing complex molecular architectures through cycloaddition and insertion reactions.[1] Beyond its role in aryne chemistry, this compound also functions as an efficient photoinitiator for both radical and cationic polymerizations and as a photoacid generator, extending its utility into the realm of polymer and materials science.[2][3] This guide will elucidate the core attributes of Diphenyliodonium-2-carboxylate Monohydrate, providing the technical foundation necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The unique reactivity of Diphenyliodonium-2-carboxylate Monohydrate is a direct consequence of its distinct molecular structure. It is characterized as a zwitterionic salt, often referred to as an inner salt, with a positively charged iodonium center and a negatively charged carboxylate group within the same molecule.[1] A molecule of water is also incorporated into the crystal lattice.
Structural Elucidation
X-ray crystallography studies have confirmed the zwitterionic nature of the compound and revealed a key structural feature: a short intramolecular interaction between the iodine and one of the oxygen atoms of the carboxylate group. This I···O distance is shorter than the sum of their van der Waals radii, indicating a significant electrostatic interaction that contributes to the compound's overall stability. The geometry around the iodine atom is distorted T-shaped, which is characteristic of such hypervalent iodine compounds.
dot graph "Diphenyliodonium_2_carboxylate_Monohydrate_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} END_DOT Figure 1: Structure of Diphenyliodonium-2-carboxylate Monohydrate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The compound is a white to off-white crystalline solid, which is stable under ambient storage conditions, although keeping it in a dark place under an inert atmosphere is recommended for long-term stability.[2][4] Its melting point is reported to be around 226 °C; however, it is crucial to note that thermal decomposition to benzyne occurs at elevated temperatures, and some diaryliodonium salts may decompose before melting.[2][5][6]
| Property | Value | Source |
| CAS Number | 96195-89-0 (Monohydrate), 1488-42-2 (Anhydrous) | [3][4][7] |
| Molecular Formula | C₁₃H₉IO₂·H₂O | [3] |
| Molecular Weight | 342.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 226 °C | [2][4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DME, THF) and methanol. | [1] |
| Storage | Room temperature, in a dark place under an inert atmosphere. | [2][4] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show a complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the nine protons of the two different phenyl rings.
-
¹³C-NMR would display signals for the twelve aromatic carbons and the carboxylate carbon, with the carbons attached to the iodonium ion appearing at characteristic chemical shifts.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include strong absorptions corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻), typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the anhydrous cation (C₁₃H₉IO₂⁺).
Thermogravimetric analysis (TGA) is particularly useful to confirm the monohydrate nature of the compound by quantifying the loss of water upon heating.[1]
Synthesis of Diphenyliodonium-2-carboxylate Monohydrate
The synthesis of this reagent is accessible in a standard organic chemistry laboratory. A common and reliable method involves the oxidative coupling of 2-iodobenzoic acid and benzene.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} END_DOT Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a composite representation based on established literature procedures for the synthesis of diaryliodonium salts.[7][8]
Materials:
-
2-Iodobenzoic acid
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene
-
Ammonium hydroxide (29%)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 2-iodobenzoic acid and concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a low temperature.
-
Oxidant Addition: Slowly and portion-wise, add potassium persulfate to the stirred mixture, ensuring the temperature does not rise excessively.
-
Benzene Addition: Once the initial reaction subsides, add benzene dropwise while maintaining the temperature between 35-40 °C using a water bath.
-
Reaction Period: After the addition of benzene is complete, continue to stir the mixture vigorously for one hour.
-
Workup - Precipitation: Carefully pour the reaction mixture into a beaker containing distilled water with efficient stirring to precipitate the crude product.
-
Workup - Neutralization and Extraction: Cool the aqueous suspension and add chilled dichloromethane. With vigorous stirring and cooling, slowly add chilled ammonium hydroxide to neutralize the mixture.
-
Isolation: Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane) to yield Diphenyliodonium-2-carboxylate Monohydrate as a white crystalline solid.
Self-Validation: The purity of the synthesized product should be confirmed by HPLC and NMR spectroscopy. The water content can be verified by TGA or Karl Fischer titration.
Mechanism of Action and Key Applications
The utility of Diphenyliodonium-2-carboxylate Monohydrate stems from its ability to generate highly reactive intermediates under specific conditions.
Thermal Generation of Benzyne
Upon heating in an aprotic solvent (e.g., DME, THF, or 1,2-dichlorobenzene) at temperatures typically ranging from 180-200 °C, the compound undergoes thermal decomposition.[1] This process involves the concerted elimination of iodobenzene and carbon dioxide to generate benzyne.
dot graph Benzyne_Generation { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} END_DOT Figure 3: Thermal decomposition to generate benzyne.
This in situ generated benzyne is a powerful dienophile and electrophile, readily participating in a variety of transformations.
Application: [4+2] Cycloaddition with Furan
A classic application of benzyne chemistry is the Diels-Alder reaction with furan to produce 1,4-dihydronaphthalene-1,4-epoxide. This reaction is a cornerstone for constructing complex polycyclic systems.[9][10][11]
Experimental Protocol: Benzyne Trapping with Furan
-
Setup: To a solution of Diphenyliodonium-2-carboxylate Monohydrate in 1,2-dichlorobenzene, add a stoichiometric excess of furan.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: The product can be isolated by direct column chromatography of the reaction mixture on silica gel.
Photochemical Generation of Radicals and Cations
When exposed to UV light, Diphenyliodonium-2-carboxylate Monohydrate can undergo photolysis. This process can lead to the formation of phenyl radicals and a carboxylate radical, which can subsequently decarboxylate. This radical-generating capability makes it an effective photoinitiator for free-radical polymerization.[3]
Furthermore, in the presence of a suitable hydrogen donor, the photolysis of diaryliodonium salts can generate a superacid, which can initiate cationic polymerization.[12][13][14] This dual functionality as both a radical and a cationic initiator is a significant advantage in the formulation of UV-curable coatings, adhesives, and inks.[3][15]
Application: Cationic Photopolymerization of an Epoxide
Diaryliodonium salts are widely used to initiate the ring-opening polymerization of epoxides and other cyclic ethers.[13][15]
Experimental Protocol: Photopolymerization of Cyclohexene Oxide
-
Formulation: Prepare a solution of Diphenyliodonium-2-carboxylate Monohydrate (e.g., 1-3 mol %) in cyclohexene oxide monomer. For enhanced efficiency at longer wavelengths (e.g., >300 nm), a photosensitizer such as benzophenone can be added.
-
Curing: Place the formulation in a mold or as a thin film on a substrate. Expose the sample to a UV light source (e.g., a medium-pressure mercury lamp).
-
Monitoring: The progress of polymerization can be monitored in real-time using techniques like photo-DSC (Differential Scanning Calorimetry) or RT-FTIR (Real-Time Fourier-Transform Infrared Spectroscopy) by observing the disappearance of the epoxide monomer peak.
-
Characterization: The resulting polymer can be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties.
Conclusion and Future Outlook
Diphenyliodonium-2-carboxylate Monohydrate is a powerful and versatile reagent with well-established applications in both fundamental organic synthesis and applied polymer science. Its stability and reliability as a benzyne precursor provide a distinct advantage over more hazardous or unstable alternatives. The photochemical properties of this compound continue to be exploited in the development of advanced materials, including 3D printing resins and high-performance coatings. As the demand for efficient and controlled synthetic methodologies grows, the utility of well-characterized, multifunctional reagents like Diphenyliodonium-2-carboxylate Monohydrate is set to expand, paving the way for innovations in drug discovery, agrochemicals, and materials science.
References
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Peacock, M. J. (n.d.). THE ELECTROSYNTHESIS OF DIARYLIODONIUM SALTS. ePrints Soton. Retrieved February 8, 2026, from [Link]
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Cas 1488-42-2,DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE, 98+%. (n.d.). AHH Chemical. Retrieved February 8, 2026, from [Link]
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Parr, B. T., & Toste, F. D. (2010). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. NIH Public Access. Retrieved February 8, 2026, from [Link]
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Rawal, V. H., & Cava, M. P. (1985). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society, 107(25), 7443-7444. Retrieved February 8, 2026, from [Link]
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Kucyba-Jankowska, A., & Morawski, W. (2007). New photoinitiators for cationic polymerization. Polimery, 52(11-12), 829-834. Retrieved February 8, 2026, from [Link]
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Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. Retrieved February 8, 2026, from [Link]
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Wang, Y., et al. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 14, 148-154. Retrieved February 8, 2026, from [Link]
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Stuart, D. R. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for an undergraduate organic chemistry laboratory. CORA. Retrieved February 8, 2026, from [Link]
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Yilmaz, G., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 698. Retrieved February 8, 2026, from [Link]
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Chappelow, C. C., et al. (1998). Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. DTIC. Retrieved February 8, 2026, from [Link]
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Al-dujaili, A. H., & Al-Zayadi, Z. M. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(1), 1-20. Retrieved February 8, 2026, from [Link]
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Dohi, T., et al. (2020). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 16, 1038-1045. Retrieved February 8, 2026, from [Link]
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Harding, J. R., et al. (2006). Iterative benzyne-furan cycloaddition reactions: studies toward the total synthesis of ent-Sch 47554 and ent-Sch 47555. Organic Letters, 8(13), 2863-2866. Retrieved February 8, 2026, from [Link]
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Khalifa, M. F., et al. (2023). 1 H-and 13 C-NMR Spectroscopic Data of Compounds 2, 13, and 14 (600 and... ResearchGate. Retrieved February 8, 2026, from [Link]
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Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. Retrieved February 8, 2026, from [Link]
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Diphenyliodonium-2-carboxylate Monohydrate. (n.d.). Spectrum Chemicals Australia. Retrieved February 8, 2026, from [Link]
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Yilmaz, G., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 698. Retrieved February 8, 2026, from [Link]
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An In-depth Technical Guide to Diphenyliodonium-2-carboxylate Monohydrate (CAS No. 96195-89-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Diphenyliodonium-2-carboxylate Monohydrate (DPI-C), a versatile and stable hypervalent iodine(III) reagent. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind its applications, ensuring a self-validating system of protocols and insights for the discerning researcher.
Introduction: Unveiling a Versatile Reagent
Diphenyliodonium-2-carboxylate Monohydrate, a compound within the broader class of diaryliodonium salts, has established itself as an indispensable tool in modern organic synthesis.[1][2][3][4] These hypervalent iodine compounds are recognized for their stability, low toxicity compared to many heavy-metal reagents, and high reactivity under mild conditions.[1][2][4] DPI-C, in particular, is a bench-stable, crystalline solid that serves as a valuable precursor to the highly reactive intermediate, benzyne.[5] Its utility extends to being an efficient photoinitiator for polymerization reactions and a potent arylating agent in the construction of complex molecular architectures.[5][6] Furthermore, its emerging role in biochemical studies as an inhibitor of NADPH oxidases (NOX) opens new avenues for its application in drug development and medicinal chemistry.[5] This guide will delve into the physicochemical properties, synthesis, mechanistic pathways, and key applications of DPI-C, providing detailed protocols and expert insights to empower researchers in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. DPI-C is a white to off-white crystalline solid, typically supplied with a purity of ≥98%.[6][7]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 96195-89-0 | [7] |
| Molecular Formula | C₁₃H₉IO₂·H₂O | [8] |
| Molecular Weight | 342.14 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [7][9] |
| Melting Point | 226 °C | [9] |
| Storage | Room temperature, in a dark place, under an inert atmosphere | [9] |
| Solubility | Soluble in methanol | Inferred from general knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of DPI-C.
-
Infrared (IR) Spectroscopy: The IR spectrum of DPI-C is characterized by strong and broad absorption bands typical for a carboxylate anion.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR would correspond to the protons and carbons of the two distinct phenyl rings and the carboxylate carbon. Analysis of related diaryliodonium salts can provide insight into the expected chemical shifts.[10][11][12]
-
Mass Spectrometry: Mass spectrometry is a key tool for confirming the molecular weight of the anhydrous compound (324.11 g/mol ).[10][13]
-
X-ray Crystallography: The crystalline nature of DPI-C allows for detailed structural elucidation via X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.323 (2) |
| b (Å) | 8.358 (3) |
| c (Å) | 15.356 (4) |
| β (°) | 94.62 (2) |
| Volume (ų) | 1318.1 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.88 |
Source:[5]
Synthesis of Diphenyliodonium-2-carboxylate Monohydrate
The synthesis of DPI-C is a well-established procedure, reliably sourced from Organic Syntheses. The process involves the oxidation of o-iodobenzoic acid and subsequent arylation with benzene.
Reaction Pathway
The synthesis proceeds via the formation of a hypervalent iodine species from o-iodobenzoic acid, which then undergoes an electrophilic aromatic substitution-type reaction with benzene.
Caption: Synthesis of DPI-C from o-iodobenzoic acid and benzene.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
o-Iodobenzoic acid
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Thiophene-free benzene
-
Methylene chloride
-
29% Ammonium hydroxide
-
Activated carbon (e.g., Norit®)
-
Distilled water
-
Ice
Procedure:
-
Oxidation and Arylation:
-
In a suitable reaction vessel, carefully add potassium persulfate to a cooled solution of o-iodobenzoic acid in concentrated sulfuric acid.
-
To this mixture, add thiophene-free benzene while maintaining a low temperature.
-
Allow the reaction to stir at a controlled temperature until the reaction is complete (monitoring by TLC is recommended).
-
-
Workup and Precipitation:
-
Extraction and Neutralization:
-
Purification:
-
Separate the organic layer and wash it with cold water.
-
Treat the organic layer with activated carbon to decolorize the solution.
-
Filter, and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude product from hot water to obtain pure Diphenyliodonium-2-carboxylate Monohydrate.
-
-
Characterization:
-
Dry the purified crystals and characterize them using spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis to confirm identity and purity.[5]
-
Core Applications and Mechanistic Insights
DPI-C's utility in organic synthesis is multifaceted, primarily revolving around its ability to generate benzyne, act as a photoinitiator, and serve as an arylating agent.
Benzyne Generation and Trapping
The thermal decomposition of DPI-C provides a mild and efficient route to benzyne, a highly reactive intermediate used in a variety of cycloaddition and nucleophilic addition reactions.[5]
Mechanism of Benzyne Formation:
Upon heating, DPI-C undergoes a concerted decarboxylation and elimination of iodobenzene to generate benzyne.
Caption: Thermal decomposition of DPI-C to generate benzyne.
Experimental Protocol: Benzyne Trapping with Thiophene
This protocol demonstrates the generation of benzyne from DPI-C and its subsequent trapping in a [4+2] cycloaddition reaction with thiophene.[14]
Materials:
-
Diphenyliodonium-2-carboxylate Monohydrate (DPI-C)
-
Thiophene
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve DPI-C in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Trapping Agent: Add an excess of thiophene to the reaction mixture.
-
Benzyne Generation: Heat the mixture to reflux to initiate the thermal decomposition of DPI-C and the in-situ generation of benzyne.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adducts (α- and β-naphthyl phenyl sulfides).[14]
Photoinitiator in Polymer Chemistry
DPI-C functions as an effective photoinitiator, particularly in UV-curable coatings and adhesives.[6] Upon exposure to UV light, it can act as a photoacid generator (PAG), initiating cationic polymerization.[5][15][16] The mechanism involves the generation of a strong Brønsted acid upon photolysis, which then initiates the polymerization of monomers such as epoxides.[5] This property is highly valuable in the printing and coatings industries for rapid and efficient curing processes.[6]
Arylating Agent in C-C and C-Heteroatom Bond Formation
Diaryliodonium salts are excellent electrophilic arylating agents for a wide range of nucleophiles.[1][2][3][4][17] DPI-C can participate in both metal-free and transition-metal-catalyzed arylation reactions.
Metal-Free Arylation: Under metal-free conditions, the selectivity of arylation is primarily governed by the electronic nature of the aryl groups on the iodonium salt, with the more electron-deficient arene being transferred.[1]
Transition-Metal-Catalyzed Arylation: In the presence of a catalyst, such as copper or palladium, the steric factors often play a more significant role in determining which aryl group is transferred.[1] These reactions are crucial for synthesizing complex molecules, including pharmaceutical intermediates.[6]
Biological Activity and Relevance in Drug Development
Recent studies have highlighted the biological activity of DPI-C, particularly as an inhibitor of NADPH oxidases (NOX).[5] NOX are enzymes involved in the production of reactive oxygen species (ROS), which play a role in various physiological and pathological processes. By inhibiting NOX, DPI-C can modulate cellular redox signaling, making it a valuable tool for studying oxidative stress-related pathways and a potential starting point for the development of new therapeutic agents. Its application in the synthesis of bioactive molecules further underscores its importance in the field of drug development.[5][18]
Safety, Handling, and Disposal
As with all hypervalent iodine compounds, proper safety precautions are essential when handling DPI-C.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use plastic or glass spatulas, as scratching with a metal spatula should be avoided with some sensitive hypervalent iodine compounds.[20]
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere.[9]
-
Thermal Stability: While generally stable, hypervalent iodine compounds can decompose upon heating, sometimes vigorously.[1] It is crucial to be aware of the thermal decomposition characteristics of DPI-C, especially when performing reactions at elevated temperatures.
-
Disposal: Dispose of DPI-C and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[21] Do not dispose of down the drain.
Conclusion
Diphenyliodonium-2-carboxylate Monohydrate is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis, polymer chemistry, and biochemical research. Its role as a stable and efficient benzyne precursor, a photoinitiator, and an arylating agent makes it a valuable asset in the modern chemist's toolkit. For researchers and professionals in drug development, its utility in constructing complex molecular frameworks and its emerging biological activities present exciting opportunities for innovation. By understanding the fundamental principles of its reactivity and adhering to safe handling practices, scientists can fully leverage the potential of this remarkable compound.
References
-
Peacock, M. J. (2000). The Electrosynthesis of Diaryliodonium Salts (Doctoral dissertation, University of Southampton). ePrints Soton. [Link]
-
Carroll, M. A., et al. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for an undergraduate laboratory. CORA. [Link]
-
Wills, M., et al. (n.d.). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. [Link]
-
Simlandy, A. K., et al. (2025). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. PMC. [Link]
-
Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. ResearchGate. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
Wang, D., et al. (2021). Recent Progress in Arylation Reactions with Diaryliodonium Salts. Ingenta Connect. [Link]
-
Guo, H., et al. (1998). Thiophenes as Traps for Benzyne. 3. Diaryl Sulfides and the Role of Dipolar Intermediates. The Journal of Organic Chemistry. [Link]
-
Lalevée, J., et al. (2010). Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions. PMC. [Link]
-
Stuart, D. R., et al. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and Amines). PDXScholar. [Link]
-
Organic Syntheses. (n.d.). Benzenediazonium-2-carboxylate and Biphenylene. Organic Syntheses Procedure. [Link]
-
Anderson, E. A., & Wothers, P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Lucas, H. J., & Kennedy, E. R. (n.d.). Diphenyliodonium iodide. Organic Syntheses Procedure. [Link]
-
MDPI. (n.d.). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. MDPI. [Link]
-
Lalevée, J., et al. (2019). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. MDPI. [Link]
-
Du, Z., & Fu, Y. (2023). Recent Progress in Arylation Reactions with Diaryliodonium Salts. ResearchGate. [Link]
-
Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. Semantic Scholar. [Link]
-
He, Y., et al. (2025). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Green Chemistry Letters and Reviews. [Link]
-
Yagci, Y., et al. (2015). Shining a Light on an Adaptable Photoinitiator: Advances in Photopolymerizations Initiated by Thioxanthones. Polymer Chemistry. [Link]
-
Kitamura, T. (n.d.). (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses Procedure. [Link]
-
Kita, Y., et al. (n.d.). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journals. [Link]
-
Zhang, J., et al. (2021). Synthesis and Application of Asymmetry Diphenylketone Photoinitiators. ResearchGate. [Link]
-
Yan, Y., et al. (n.d.). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Applied Microbiology and Biotechnology. [Link]
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Physical and chemical properties of Diphenyliodonium-2-carboxylate Monohydrate.
Executive Summary
Diphenyliodonium-2-carboxylate monohydrate (DPIC), often referred to as an "inner salt" or zwitterionic iodonium betaine, is a critical reagent in organic synthesis, specifically serving as a thermal precursor for benzyne (1,2-didehydrobenzene). Unlike diazonium-based precursors that require handling potentially shock-sensitive materials, DPIC offers a balance of stability and reactivity—provided its hydration state is maintained.
Critical Safety Distinction: This guide focuses on the monohydrate form (CAS: 1488-42-2). Researchers must recognize that while the monohydrate is thermally stable up to its melting point, the anhydrous form (obtained by aggressive drying or heating) is a high explosive sensitive to shock and friction.
Structural & Physical Characterization
DPIC exists as a zwitterionic lattice where the positive charge resides on the hypervalent iodine and the negative charge on the carboxylate group. The water molecule in the monohydrate form acts as a structural bridge, stabilizing the crystal lattice via hydrogen bonding.
Table 1: Physicochemical Properties[1]
| Property | Specification | Notes |
| CAS Number | 1488-42-2 | Monohydrate specific |
| Formula | MW: 342.13 g/mol | |
| Appearance | White to off-white crystalline powder | Prisms from water |
| Melting Point | 220–226°C (Decomposition) | Violent decomposition at MP |
| Solubility (High) | Hot water, Methanol, DMSO | Good for recrystallization |
| Solubility (Mod) | Diglyme, Triglyme | Preferred reaction solvents |
| Solubility (Low) | Benzene, Ether, Hexane | Used as antisolvents |
| Stability | Stable at Room Temp (if hydrated) | Explosive if dehydrated |
Mechanism of Action: Thermal Decomposition
The utility of DPIC lies in its ability to fragment into three components upon heating: iodobenzene (neutral leaving group), carbon dioxide (entropy driver), and benzyne (reactive intermediate).
Diagram 1: Benzyne Generation Pathway
Caption: Thermal decomposition of DPIC drives entropy-favored fragmentation to release reactive benzyne.
Experimental Protocols
Synthesis of DPIC Monohydrate
Based on the method of Scherrer & Beatty (1972).
Objective: Synthesize high-purity DPIC from 2-iodobenzoic acid. Scale: ~20g batch.
Reagents:
-
2-iodobenzoic acid (20 g, 80 mmol)
-
Potassium persulfate (
) (26 g, 96 mmol) -
Sulfuric acid (conc., 80 mL)
-
Benzene (70 mL)
Workflow:
-
Oxidation Setup: In a 500 mL flask equipped with a mechanical stirrer and thermometer, cool 80 mL of concentrated
to 0°C. -
Reactant Addition: Add 2-iodobenzoic acid (20 g) in portions. Then, slowly add potassium persulfate (26 g) over 20 minutes, maintaining temperature <10°C.
-
Activation: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution typically turns dark/brown as the iodonium species forms.
-
Coupling: Cool the mixture to 0°C again. Add benzene (70 mL) dropwise. Critical: Control the exotherm; do not exceed 35–40°C.
-
Reaction: Stir at room temperature for 1 hour.
-
Precipitation: Pour the reaction mixture over ~200g of crushed ice. The DPIC will precipitate as a crude solid.
-
Purification: Filter the solid. Wash with cold water to remove acid. Recrystallize from boiling water.
-
Drying: Air dry at room temperature. Do not use a vacuum oven with heat.
Diagram 2: Synthesis Logic Flow
Caption: Step-by-step synthesis workflow emphasizing temperature control and hydration maintenance.
Application: Benzyne Trapping (Diels-Alder)
DPIC is superior to benzenediazonium-2-carboxylate for high-temperature traps because it does not require handling shock-sensitive dry salts.
Protocol: Synthesis of Triptycene (Anthracene Trap)
-
Solvent Selection: Use a high-boiling, polar aprotic solvent. Diglyme (bis(2-methoxyethyl) ether, BP 162°C) or Triglyme (BP 216°C) are ideal.
-
Stoichiometry: Use a 1:1.2 molar ratio of Anthracene (Trap) to DPIC.
-
Procedure:
-
Dissolve anthracene (1.78 g, 10 mmol) in 20 mL diglyme in a round-bottom flask.
-
Heat the solution to reflux (~165°C).
-
Add DPIC monohydrate (4.0 g, ~12 mmol) in small solid portions through the condenser top over 10–15 minutes. Note: Evolution of
gas will be observed. -
Reflux for an additional 15 minutes.
-
-
Workup: Cool to room temperature. Pour into water. Filter the crude triptycene and wash with methanol to remove unreacted anthracene and iodobenzene byproducts.
Critical Safety & Handling
The Hydration Imperative
The safety of DPIC relies entirely on the water molecule included in the crystal lattice.
-
Monohydrate (Safe): Stable at room temperature.[1] Can be handled with standard PPE.
-
Anhydrous (Explosive): If DPIC is dried in a vacuum desiccator over
or heated >100°C without solvent, it loses the stabilizing water. The resulting anhydrous zwitterion has a high lattice energy and is shock-sensitive .
Storage: Store in a tightly sealed amber vial at room temperature. Do not store with desiccants.
References
-
Scherrer, R. A., & Beatty, H. R. (1972). Preparation of o-substituted benzoic acids by the copper(II)-catalyzed reaction of diphenyliodonium-2-carboxylate with anilines and other nucleophiles. The Journal of Organic Chemistry, 37(10), 1681–1686. Link
-
Kitamura, T. (2010). Synthetic Methods for the Generation and Preparative Application of Benzyne.[2] Australian Journal of Chemistry, 63(7), 987–1001. Link
-
Fieser, L. F., & Haddadin, M. J. (1965). Isobenzofuran, a Transient Intermediate. Canadian Journal of Chemistry, 43(5), 1599-1606. Link
Sources
Diphenyliodonium-2-carboxylate Monohydrate molecular weight and formula.
An In-Depth Technical Guide to Diphenyliodonium-2-carboxylate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium-2-carboxylate monohydrate is a versatile and highly reactive hypervalent iodine(III) reagent with significant applications across organic synthesis and materials science. This guide provides a comprehensive overview of its fundamental chemical properties, including its precise molecular weight and formula. It further delves into its synthesis, mechanisms of action as a benzyne precursor and a photoinitiator, and its pivotal role in modern arylation reactions. Detailed protocols and mechanistic diagrams are presented to provide both theoretical understanding and practical insights for laboratory applications.
Core Chemical Properties and Identification
Diphenyliodonium-2-carboxylate monohydrate is a stable, crystalline solid, appearing as a white or off-white powder[1]. It is formally an inner salt of (2-carboxyphenyl)phenyliodonium hydroxide[1][2]. The presence of a water molecule in its crystal lattice is crucial for its stability and handling properties.
Molecular Formula and Weight
A clear understanding of the compound's composition is fundamental for stoichiometric calculations in synthesis and analysis.
Structural Representation and Identification
The compound exists as a zwitterion, characterized by a positively charged iodonium center and a negatively charged carboxylate group. This internal salt structure contributes to its stability[8].
| Identifier | Value |
| IUPAC Name | 2-phenyliodoniobenzoate;hydrate[7] |
| Synonyms | (2-Carboxyphenyl)phenyliodonium hydroxide inner salt monohydrate[1][2] |
| CAS Numbers | 1488-42-2[2][4][5][6], 96195-89-0[1][3][7] |
| Appearance | White to off-white powder or crystals[1][5] |
| Melting Point | 226 °C[5][6] |
Synthesis of Diphenyliodonium-2-carboxylate
The preparation of this hypervalent iodine reagent can be achieved through several reliable methods. A common and efficient approach involves the direct oxidative coupling of 2-iodobenzoic acid with benzene.
One-Pot Synthesis Protocol
This procedure, adapted from established methods, utilizes oxone as an inexpensive and environmentally safer oxidant[8].
Objective: To synthesize Diphenyliodonium-2-carboxylate from 2-iodobenzoic acid and benzene.
Materials:
-
2-Iodobenzoic acid
-
Benzene
-
Oxone (Potassium peroxymonosulfate)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-iodobenzoic acid in a mixture of benzene and concentrated sulfuric acid at 0 °C.
-
Slowly add Oxone to the stirring mixture. The oxidant facilitates the formation of the hypervalent iodine species[8].
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring the mixture over ice water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold dichloromethane to remove unreacted starting materials.
-
Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol) to yield pure Diphenyliodonium-2-carboxylate monohydrate.
Diagram: Synthesis Workflow
Caption: One-pot synthesis of Diphenyliodonium-2-carboxylate Monohydrate.
Mechanistic Insights and Key Applications
Diphenyliodonium-2-carboxylate monohydrate is not merely a stable compound but a precursor to highly reactive intermediates, making it a cornerstone reagent in several synthetic transformations.
Thermal Decomposition: A Gateway to Benzyne Chemistry
Upon heating, the compound undergoes facile decomposition to generate benzyne, a highly reactive and synthetically valuable aryne intermediate. This process involves the concerted elimination of iodobenzene and carbon dioxide[8].
Mechanism: The zwitterionic structure facilitates the thermal elimination. The carboxylate group acts as an internal base, abstracting the proton ortho to the iodonium group, leading to a concerted fragmentation.
Diagram: Benzyne Generation Pathway
Caption: Thermal decomposition to benzyne and subsequent trapping.
This property is extensively used in cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic aromatic systems[8].
Photochemical Reactivity: A Source of Phenyl Radicals
Under photochemical conditions (e.g., UV or visible light), Diphenyliodonium-2-carboxylate serves as an efficient photoinitiator[1][9]. Upon irradiation, it undergoes decarboxylation to generate a highly reactive phenyl radical and iodobenzene[9].
This reactivity is harnessed in:
-
Photoinitiation of Polymerization: It is a key component in UV-curable coatings and adhesives, where the generated radicals initiate polymerization reactions[1].
-
Decarboxylative Cross-Coupling: The phenyl radical can be used in metal-free arylation reactions to form C-C bonds with various coupling partners, such as heteroarenes and olefins[9].
Arylation Reactions
Diphenyliodonium salts are powerful electrophilic arylating agents, offering a metal-free alternative for the formation of carbon-carbon and carbon-heteroatom bonds[10][11]. Diphenyliodonium-2-carboxylate can participate in these reactions, particularly in copper-catalyzed condensations with a variety of nucleophiles (N- and O-nucleophiles) to produce ortho-substituted benzoic acids[6][8].
The reactivity can be influenced by steric and electronic factors. For instance, the presence of bulky or electron-withdrawing groups on the aromatic rings can significantly alter the rate and selectivity of the nucleophilic substitution[8][12]. The general mechanism involves the attack of a nucleophile on the iodine center, followed by reductive elimination to form the arylated product and iodobenzene[13].
Handling and Safety
While stable under normal conditions, Diphenyliodonium-2-carboxylate monohydrate should be handled with care.
-
Storage: Store in a dark place under an inert atmosphere at room temperature[5][6].
-
Safety Precautions: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
Diphenyliodonium-2-carboxylate monohydrate is a reagent of significant utility in modern organic chemistry and material science. Its well-defined molecular formula (C₁₃H₉IO₂·H₂O) and molecular weight (342.14 g/mol ) provide the foundation for its application in precise synthetic protocols. Its dual reactivity, serving as a precursor for both benzyne (thermal) and phenyl radicals (photochemical), offers chemists versatile pathways for molecular construction. From its role in creating durable polymers to its use in the metal-free synthesis of complex pharmaceutical intermediates, this hypervalent iodine compound continues to be an invaluable tool for innovation.
References
- Chem-Impex. (n.d.). Diphenyliodonium-2-carboxylate monohydrate.
- Santa Cruz Biotechnology, Inc. (n.d.). Diphenyliodonium-2-carboxylate Monohydrate. CAS 1488-42-2.
- FINETECH INDUSTRY LIMITED. (n.d.). DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE. CAS: 1488-42-2.
- ChemicalBook. (n.d.). 1488-42-2(DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE, 98+%) Product Description*.
- CymitQuimica. (n.d.). CAS 96195-89-0: Iodonium, (2-carboxyphenyl)phenyl-, inner salt, monohydrate.
- LookChem. (n.d.). Cas 1488-42-2,DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE, 98+%.
- BenchChem. (n.d.). Diphenyliodonium-2-carboxylate Monohydrate. CAS 96195-89-0.
- BenchChem. (n.d.). Diphenyliodonium-2-carboxylate | Photocatalyst Reagent.
-
Makarov, I. S., Gutyro, I. A., & Zhdankin, V. V. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(16), 4986. Available at: [Link]
-
Stuart, D. R. (2015). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and DABCO) and O-nucleophiles (Phenoxide). PDXScholar. Available at: [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Diphenyliodonium-2-carboxylate Monohydrate. 96195-89-0.
- TCI Chemicals. (n.d.). Diphenyliodonium-2-carboxylate Monohydrate. 96195-89-0.
-
Li, Y., et al. (2024). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 29(14), 3326. Available at: [Link]
-
Singh, F. V., & Wirth, T. (2020). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 16, 1726–1767. Available at: [Link]
-
Wang, J. (2012). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses. Available at: [Link]
-
Zhang, C., & Chen, S. (2016). Recent Progress in Arylation Reactions with Diaryliodonium Salts. Synthesis, 48(17), 2705-2724. Available at: [Link]
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Technical Guide: Mechanism of Benzyne Generation from Diphenyliodonium-2-carboxylate
Executive Summary
Diphenyliodonium-2-carboxylate (often referred to as the "inner salt" or phenylbenziodoxole) represents a pivotal class of benzyne precursors.[1] Unlike aryl halides or triflates which require strong bases (e.g.,
This guide details the mechanistic underpinnings of this transformation, providing a validated protocol for its synthesis and utilization, grounded in the principles of hypervalent iodine chemistry.
Part 1: The Precursor – Structural Integrity & Energetics
The Zwitterionic "Inner Salt"
The reactivity of diphenyliodonium-2-carboxylate stems from its hypervalent iodine(III) center. Structurally, it exists as a zwitterion where the orth-positioned carboxylate anion is electrostatically stabilized by the cationic iodonium center.
-
Bonding: The iodine atom forms a T-shaped geometry (typical of
-iodanes). The intramolecular interaction is significant (approx. 2.5 Å), shorter than the van der Waals sum but longer than a covalent bond, imparting a "masked" reactivity. -
Driving Force: The molecule is effectively a "loaded spring." Upon heating, the decomposition is driven entropically by the release of two stable small molecules—carbon dioxide (
) and iodobenzene ( )—leaving behind the highly reactive benzyne intermediate.
Part 2: Mechanistic Pathway
The generation of benzyne from this precursor is a thermal fragmentation process. While early debates considered stepwise pathways, modern kinetic data and computational studies favor a concerted but asynchronous mechanism.[2]
The Decomposition Cascade
-
Initiation: Thermal energy (typically 150–200°C in solid state, or reflux in high-boiling solvents like 1,2-dichlorobenzene) weakens the hypervalent bonds.
-
Transition State: The carboxylate group undergoes decarboxylation. Simultaneously, the C-I bond elongates. The ortho positioning is critical; it allows the developing negative charge (from
loss) to immediately assist in the ejection of the leaving group ( ). -
Product Release: The collapse of the transition state yields benzyne,
, and in a 1:1:1 stoichiometry.
Visualization: Mechanistic Pathway
The following diagram illustrates the fragmentation vector.
Caption: Thermal decomposition pathway showing the entropy-driven fragmentation of the zwitterionic precursor into benzyne.
Part 3: Experimental Variables & Solvent Effects
The choice of solvent is not merely about solubility; it dictates the lifetime of the benzyne species and the success of the trapping reaction.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | 1,2-Dichlorobenzene or Toluene | High boiling points are required to overcome the activation energy for decarboxylation. Aprotic solvents prevent premature quenching of the benzyne by proton transfer. |
| Temperature | 160°C - 200°C | The decomposition is endothermic. Insufficient heat leads to stalled reactions; excessive heat can cause polymerization of the benzyne. |
| Concentration | 0.1 M - 0.5 M | High dilution favors intramolecular reactions (if applicable), while moderate concentration favors intermolecular trapping (e.g., Diels-Alder). |
| Trapping Agent | Excess (2-5 equiv) | Benzyne is transient ( |
Part 4: Validated Protocol (Synthesis & Utilization)
This protocol is based on the modified Beringer method [1], optimized for safety and yield.
Phase 1: Synthesis of Diphenyliodonium-2-carboxylate
Reagents: 2-Iodobenzoic acid (24.8 g, 0.1 mol), Potassium persulfate (
-
Oxidation: Dissolve 2-iodobenzoic acid in concentrated
. Cool to 0°C. Slowly add over 20 minutes. Stir for 1 hour to generate the active iodine(III) species. -
Coupling: Cool the mixture to -10°C. Add benzene (excess) dropwise, maintaining the temperature below 5°C. The electrophilic iodine species attacks the benzene ring.
-
Neutralization (Critical): Pour the reaction mixture onto ice. Neutralize carefully with ammonium hydroxide (
) until pH ~8. The zwitterion is insoluble in water and will precipitate as a white/off-white solid. -
Purification: Filter the solid. Wash with water and diethyl ether to remove inorganic salts and unreacted benzene. Do not recrystallize from hot solvents due to decomposition risk.
Phase 2: In Situ Benzyne Generation
Workflow:
-
Place the Diphenyliodonium-2-carboxylate (1.0 equiv) and the Trapping Agent (e.g., Anthracene, 2.0 equiv) in a pressure tube or round-bottom flask.
-
Add 1,2-dichlorobenzene (0.2 M concentration relative to iodonium).
-
Heat to 160°C (oil bath temperature) for 1–2 hours. The mixture will initially be heterogeneous and eventually clear as the precursor decomposes and the
escapes. -
Cool to room temperature. Purify via column chromatography (silica gel) to isolate the adduct.
Visualization: Experimental Workflow
Caption: Step-by-step workflow from raw material oxidation to benzyne trapping.
Part 5: Safety & Stability (E-E-A-T)
Warning: Hypervalent iodine compounds are high-energy materials.
-
Shock Sensitivity: While Diphenyliodonium-2-carboxylate is significantly more stable than its diazonium analog (Benzenediazonium-2-carboxylate, which is violently explosive), it should still be treated as a potential explosive. Avoid grinding the dry solid.
-
Thermal Runaway: Do not scale up the thermal decomposition reaction (>5g) without rigorous heat transfer testing. The release of
gas can rapidly pressurize sealed vessels. -
Storage: Store in the dark at 4°C. Light exposure can induce slow radical decomposition.
References
-
Beringer, F. M., et al. (1960). Diaryliodonium Salts.[1][2][3][4][5][6] IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society. Link
-
Kitamura, T. (2018). Iodonium Salts as Benzyne Precursors.[1][2][4][7] European Journal of Organic Chemistry.[1] Link
-
Fieser, L. F., & Haddadin, M. J. (1964). Isobenzofuran, a Transient Intermediate. Journal of the American Chemical Society. (Validation of trapping mechanism). Link
-
Waser, J. (2016). Cyclic Hypervalent Iodine Reagents.[1] Springer International Publishing. (Comprehensive review on benziodoxole stability). Link
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- 4. Iodonium Salts as Benzyne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 7. Transition metal-free N-arylation of secondary amides through iodonium salts as aryne precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Renaissance of Hypervalent Iodine: A Technical Guide to Diaryliodonium Salts
Executive Summary
Diaryliodonium salts (
Part 1: The Foundation & Synthetic Evolution
The Structural Paradigm
The reactivity of diaryliodonium salts stems from the hypervalent nature of the iodine(III) center.[1][2] Unlike standard trivalent iodine, the central atom exhibits a T-shaped geometry (trigonal bipyramidal arrangement) with two aryl ligands occupying the apical and equatorial positions, and lone pairs in the equatorial plane.
-
The 3-Center-4-Electron Bond (3c-4e): The linear L-I-L bond (apical-central-apical) is electron-deficient, highly polarized, and longer than a standard covalent bond. This instability provides the thermodynamic driving force for reductive elimination , returning the iodine to its stable monovalent state (
).
Historical Trajectory: From Explosion to Precision
The development of these salts is defined by three distinct eras, moving from hazardous stoichiometric reactions to sustainable catalytic cycles.
| Era | Key Figures | Methodology | Technical Limitation |
| Discovery (1894) | Hartmann & Meyer | Reaction of iodosylbenzene with acid ( | Unstable intermediates; explosion risk; limited substrate scope. |
| The Acid Age (1950s) | Beringer | Condensation of arenes with potassium iodate ( | Harsh acidic conditions incompatible with sensitive functional groups (e.g., esters, acetals). |
| Modern Era (2000s) | Olofsson | One-pot oxidation using mCPBA and sulfonic acids (TfOH/TsOH). | Mild, regioselective, scalable, and compatible with complex drug scaffolds. |
Visualization: The Synthetic Evolution
The following diagram illustrates the shift from Beringer's harsh conditions to Olofsson's biomimetic approach.
Figure 1: Evolution of synthetic strategies. The Olofsson route bypasses the need for strong mineral acids and oxidants, enabling late-stage functionalization.
Part 2: Mechanistic Dichotomy
The utility of diaryliodonium salts lies in their ability to switch mechanisms based on the reaction environment.
Metal-Free Pathways (The "Ligand Coupling" Mechanism)
In the absence of metal catalysts, nucleophilic attack occurs directly at the iodine center.
-
Ligand Exchange: The nucleophile displaces the counterion or associates with the iodine to form a hypervalent intermediate.
-
Reductive Elimination: A concerted coupling occurs (often via a 3-membered transition state), expelling the leaving group (Ar-I) and forming the new bond (Ar-Nu).
-
Selectivity Rule: The nucleophile generally couples with the more electron-deficient aryl ring (anti-ortho effect applies).
Metal-Catalyzed Pathways (The Sanford-Gaunt Model)
When coupled with Copper (Cu) or Palladium (Pd), the mechanism shifts to high-oxidation-state catalysis.
-
Oxidative Addition: The
salt acts as a "super-oxidant," oxidizing Cu(I) to Cu(III) or Pd(II) to Pd(IV). -
Ligand Transfer: One aryl group transfers to the metal center.
-
Reductive Elimination: The product is released from the high-valent metal center.
Figure 2: Simplified Cu(I)/Cu(III) catalytic cycle. The salt serves as both the oxidant and the aryl source.
Part 3: High-Value Application – PET Radiochemistry
One of the most critical applications of diaryliodonium salts is in the synthesis of
The "Dummy Ligand" Strategy
Since the salt contains two aryl rings, the
-
The Rule: Fluoride attacks the more electron-deficient ring (or the ring with the lower steric bulk in specific ortho-effect cases).
-
Strategy: To label a drug molecule (Ar-Drug), synthesize a salt with a highly electron-rich dummy ligand (e.g., anisyl or thienyl). The
F will selectively attack the more deficient Ar-Drug ring.
Data: Selectivity Ratios in Fluorination
| Substrate (Ar-I-Dummy) | Dummy Ligand | Target Ring (Ar) | Selectivity (Target:Dummy) |
|---|---|---|---|
| Diphenyliodonium | Phenyl | Phenyl | 50:50 (No selectivity) |
| Phenyl(anisyl)iodonium | 4-Methoxy-phenyl | Phenyl | > 95:5 |
| Phenyl(thienyl)iodonium | 2-Thienyl | Phenyl | > 98:2 |
Part 4: Experimental Protocols
Protocol A: The Olofsson One-Pot Synthesis (Standard)
For the synthesis of Diphenyliodonium Triflate.
Reagents: Iodobenzene (1.0 equiv), Benzene (1.1 equiv), mCPBA (1.1 equiv), Trifluoromethanesulfonic acid (TfOH, 2.0 equiv), Dichloromethane (DCM).
-
Oxidation: Dissolve mCPBA in DCM. Add iodobenzene. Stir at room temperature until oxidation to iodosylbenzene is complete (approx. 30 min). Validation: Solution turns from clear to slightly yellow/turbid.
-
Activation: Cool to 0°C. Add TfOH dropwise. The solution will clarify as the active hydroxy(tosyloxy)iodobenzene species forms.
-
Coupling: Add benzene. Stir at room temperature for 1 hour.
-
Isolation: Concentrate the solvent in vacuo. Add diethyl ether to precipitate the salt. Filter and wash with ether.
-
Yield: Typically 85-95%.
-
Purity Check:
H NMR (DMSO- ) shows distinct downfield shifts for ortho-protons (~8.2 ppm).
-
Protocol B: Copper-Catalyzed N-Arylation
For the arylation of indoles or amines.
-
Setup: In a glovebox or Schlenk tube, combine the amine (1.0 equiv), Diaryliodonium salt (1.2 equiv), and CuI (10 mol%).
-
Base: Add
(2.0 equiv). -
Solvent: Add DMF or Toluene (0.1 M concentration).
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine to remove copper salts. Purify via column chromatography.
References
-
Hartmann, C., & Meyer, V. (1894). Ueber Jodoniumbasen. Berichte der deutschen chemischen Gesellschaft. Link
-
Beringer, F. M., et al. (1953).[4] Diaryliodonium Salts.[1][5][6][3][4][7][8][9][10] I. Synthesis. Journal of the American Chemical Society.[2][11] Link
-
Bielawski, M., & Olofsson, B. (2007).[6] Efficient One-Pot Synthesis of Bis(aryl)iodonium Triflates from Arenes and Iodoarenes. Chemical Communications.[6] Link
-
Deprez, N. R., & Sanford, M. S. (2007).[4][11] Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society.[2][11] Link
-
Phipps, R. J., & Gaunt, M. J. (2009).[6] A Meta-Selective Copper-Catalyzed C-H Bond Arylation. Science. Link
-
Pike, V. W., & Ametamey, S. M. (2014). Radiofluorination of Diaryliodonium Salts. Current Radiopharmaceuticals. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Role of hypervalent iodine compounds in modern organic synthesis.
A Technical Guide for Modern Organic Synthesis
Executive Summary
The renaissance of hypervalent iodine chemistry has fundamentally altered the landscape of oxidative transformations. No longer viewed merely as laboratory curiosities, compounds like Dess-Martin Periodinane (DMP) and (Diacetoxyiodo)benzene (PIDA) now serve as critical tools in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
This guide addresses the operational role of hypervalent iodine reagents as environmentally benign, low-toxicity alternatives to heavy metals (Pb, Hg, Tl).[1][2][3] By mimicking the ligand exchange and reductive elimination pathways typical of transition metals, these reagents offer a "green" yet potent platform for bond construction, specifically in late-stage functionalization and oxidative dearomatization.[3]
Part 1: The Chemist's Toolkit (Reagents & Properties)
Hypervalent iodine compounds generally exist in two stable oxidation states: +3 (
Comparative Profile of Key Reagents
| Reagent | Structure / Class | Oxidation State | Key Reactivity Profile | Solubility |
| PIDA (Diacetoxyiodo)benzene | PhI(OAc)₂ / | +3 | Oxidative dearomatization, C-H functionalization, Hofmann rearrangement.[3] | Good in organic solvents (DCM, MeOH).[3] |
| PIFA [Bis(trifluoroacetoxy)iodo]benzene | PhI(OCOCF₃)₂ / | +3 | More electrophilic than PIDA. Used for difficult phenolic oxidations and biaryl couplings.[3] | Soluble in polar organic solvents; moisture sensitive.[3] |
| Koser's Reagent | PhI(OH)(OTs) / | +3 | Soluble in MeCN, DCM.[3] | |
| IBX (2-Iodoxybenzoic acid) | Cyclic Benziodoxole / | +5 | Oxidation of alcohols to aldehydes/ketones.[3] Mild, but explosive impact sensitivity.[3] | Poor solubility (requires DMSO).[3] |
| DMP (Dess-Martin Periodinane) | Cyclic Benziodoxole / | +5 | Acetylated derivative of IBX.[3] Highly soluble, mild oxidation of sensitive alcohols.[3] | Excellent in DCM/CHCl₃.[3] |
Part 2: Mechanistic Paradigms[3][5]
Understanding the mechanism is crucial for troubleshooting.[3] The reactivity of
Diagram 1: General Ligand Coupling Mechanism
Figure 1: The generic pathway for hypervalent iodine-mediated bond formation.[3] The electrophilic iodine center first undergoes ligand exchange with the nucleophilic substrate, followed by reductive elimination to form the new bond.
Part 3: Core Transformations & Experimental Protocols
Oxidation of Alcohols (The DMP Protocol)
Context: DMP is preferred over Swern oxidation for small-scale, high-value intermediates because it avoids cryogenic conditions and toxic byproducts (DMS, CO).[3] It is strictly chemoselective for alcohols in the presence of sulfides, amines, and vinyl groups.
Mechanistic Insight: The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[5] The resulting intermediate undergoes intramolecular proton abstraction by a neighboring acetate ligand, collapsing to the carbonyl product and releasing iodinane.
Protocol: Oxidation of a Primary Alcohol to Aldehyde
Standard Operating Procedure (SOP)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in a single portion at 0°C (ice bath).
-
Note: While often run at room temperature (rt), starting at 0°C mitigates exotherms for large scales.[3]
-
-
Reaction: Remove the cooling bath and stir at rt. Monitor by TLC (typically 30 min – 2 h).[3][6]
-
Quench (Critical Step):
-
Workup: Separate phases. Extract aqueous layer with ether/DCM.[3] Dry organics over MgSO₄, filter, and concentrate.[3]
Oxidative Dearomatization of Phenols
Context: This transformation converts flat aromatic phenols into 3D cyclohexadienones containing quaternary centers.[3] It is a powerful strategy for building complex cores (e.g., in alkaloid synthesis).[3]
Mechanistic Insight: PIDA generates a phenoxenium ion intermediate.[3][7] A nucleophile (solvent or internal tether) attacks the para or ortho position.
Protocol: PIDA-Mediated Dearomatization (Alkoxylation)
Target: Conversion of a substituted phenol to a quinone monoketal.[3]
-
Solvent Choice: Use an alcohol solvent corresponding to the desired alkoxy group (e.g., Methanol for methoxylation).[3] For nucleophilic trapping by water (to make quinols), use Acetonitrile/Water (4:1).[3]
-
Execution:
-
Dissolve phenol (1.0 equiv) in MeOH (0.05 M).[3]
-
Add PIDA (1.1 equiv) dissolved in a minimum amount of MeOH dropwise over 5 minutes at 0°C.
-
-
Monitoring: The reaction usually turns yellow/orange.[3] Stir at 0°C for 30 min, then warm to rt if sluggish.
-
Workup:
Part 4: The Frontier – Catalytic Hypervalent Iodine
The Challenge: Stoichiometric use of reagents like DMP generates equimolar amounts of iodobenzene waste. The Solution: Catalytic cycles where an aryl iodide (ArI) is used in catalytic quantities (1-10 mol%) and re-oxidized in situ by a terminal oxidant (mCPBA, Oxone, or Selectfluor).[3]
Diagram 2: Catalytic Cycle (In-Situ Regeneration)
Figure 2: The catalytic cycle allows the use of aryl iodides as organocatalysts.[3] The terminal oxidant (e.g., mCPBA) oxidizes the resting state ArI to the active ArI(III) species.
Key Catalytic Considerations
-
Terminal Oxidant: mCPBA is common but produces chlorobenzoic acid waste.[3] Oxone is greener but requires aqueous conditions.[3]
-
Catalyst Design: Electron-rich aryl iodides are easier to oxidize, but the resulting I(III) species is less electrophilic.[3] Electron-deficient aryl iodides are harder to generate but more reactive.[3]
-
Background Reaction: Ensure the terminal oxidant does not react with the substrate faster than the hypervalent iodine catalyst does.
References
-
Zhdankin, V. V. (2016).[3][8] Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews. Link
-
Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry. Link
-
Dohi, T., & Kita, Y. (2009).[3] Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.[3] Link
-
Wirth, T. (Ed.).[1][3] (2016).[3][8][9] Hypervalent Iodine Chemistry. Topics in Current Chemistry. Link
-
Uyanik, M., & Ishihara, K. (2009).[3][9] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications.[3] Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hypervalent Iodine transmetallations, a HIT Mechanism - American Chemical Society [acs.digitellinc.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. Advances in Synthetic Applications of Hypervalent Iodine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypervalent Iodine Compounds [organic-chemistry.org]
Technical Whitepaper: Spectral Characterization of Diphenyliodonium-2-carboxylate Monohydrate
Executive Summary
Diphenyliodonium-2-carboxylate monohydrate (CAS: 96195-89-0) represents a critical class of hypervalent iodine(III) reagents. Unlike standard diaryliodonium salts that require external bases to generate reactive species, this compound functions as a zwitterionic inner salt . Its primary utility lies in its ability to serve as a thermal or photochemical precursor for benzyne (1,2-didehydrobenzene) , a highly reactive intermediate used in cycloaddition reactions (e.g., Diels-Alder) to synthesize complex polycyclic aromatics.
This guide provides a rigorous spectral analysis (NMR, IR, MS) of the molecule, grounding the data in the physicochemical reality of its hypervalent iodine center and zwitterionic structure.
Structural Context & Synthesis
To interpret the spectra correctly, one must understand the molecule's electronic environment. The iodine atom is in the +3 oxidation state (hypervalent), bearing a formal positive charge, while the ortho-carboxylate group bears a negative charge. This inner salt structure dictates its solubility (favors DMSO/MeOH) and spectral signatures.
Synthesis Pathway (Scherrer & Beatty Method)
The spectral impurities often observed (e.g., o-iodobenzoic acid) stem from its synthesis.
-
Oxidation: o-Iodobenzoic acid is oxidized by potassium persulfate (
) in sulfuric acid. -
Coupling: The oxidized intermediate couples with benzene.
-
Neutralization: The resulting salt is neutralized to form the zwitterionic monohydrate.
Figure 1: Synthetic workflow highlighting the origin of the zwitterionic structure.
Nuclear Magnetic Resonance (NMR) Analysis
The hypervalent iodine center is highly electron-withdrawing. This creates a significant deshielding effect on the aromatic protons, particularly those ortho to the iodine.
H NMR (Proton)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 – 8.25 | Doublet (d) or dd | 1H | H-6 (Benzoate ring) | Ortho to Iodine. Most deshielded due to proximity to |
| 7.95 – 8.05 | Doublet (d) | 2H | H-2', H-6' (Phenyl ring) | Ortho to Iodine on the non-substituted phenyl ring. |
| 7.50 – 7.70 | Multiplet (m) | 6H | H-3,4,5 (Benzoate) + H-3',4',5' (Phenyl) | Remaining aromatic protons. Overlapping region. |
| 3.30 – 3.50 | Broad Singlet | 2H | Shift varies with concentration and temperature. Confirms monohydrate status. | |
| Missing | -- | -- | -COOH | Critical: Absence of acidic proton confirms zwitterionic carboxylate ( |
C NMR (Carbon)
Solvent: DMSO-
| Chemical Shift ( | Assignment | Structural Logic |
| 168.0 – 170.0 | Distinct from carboxylic acid (~175+ ppm). Confirms deprotonated state. | |
| 142.0 – 145.0 | C-I ( | Carbon directly bonded to the hypervalent iodine. |
| 130.0 – 135.0 | Aromatic C-H | Typical aromatic region. |
| 115.0 – 120.0 | C-I ( | The |
Infrared Spectroscopy (FT-IR)
IR is the primary tool for verifying the zwitterionic nature (carboxylate vs. carboxylic acid) and the hydrate form .
Method: KBr Pellet or Nujol Mull[1]
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 3300 – 3500 | Broad, Medium | O-H Stretch | Indicates lattice water (Monohydrate). |
| 3050 – 3080 | Weak | C-H Stretch (Aromatic) | Standard aromatic signature. |
| 1600 – 1630 | Strong | Key Identifier: Characteristic of carboxylate anion ( | |
| 1560 – 1580 | Medium | C=C Aromatic Stretch | Skeletal vibrations of the phenyl rings. |
| 1350 – 1400 | Medium | Paired with the asymmetric stretch to confirm | |
| 730 – 750 | Strong | C-H Out-of-plane bend | Indicates mono-substituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry of hypervalent iodine compounds is complex due to their thermal instability. Soft ionization (ESI) is required to observe the parent ion. Hard ionization (EI) typically causes immediate fragmentation into iodobenzene.
ESI-MS (Positive Mode)
-
Theoretical MW (Zwitterion): 324.11 Da
-
Theoretical MW (Monohydrate): 342.14 Da
| m/z Value | Ion Identity | Mechanism |
| 325.1 | Protonation of the zwitterion. (Water is lost in the source). | |
| 347.1 | Sodium adduct (common in glass capillary ESI). | |
| 204.9 | Iodobenzene fragment (Fragmentation product). | |
| 279.0 | Decarboxylation product (Diphenyliodonium cation). |
Decomposition Pathway (Benzyne Generation)
The utility of this molecule is its thermal decomposition. Upon heating (or harsh MS ionization), it ejects
Figure 2: Thermal decomposition mechanism generating the reactive benzyne species.
Thermal Analysis (DSC/TGA)
For researchers using this as a reagent, thermal stability data is more practical than spectral data.
-
TGA (Thermogravimetric Analysis):
-
Step 1 (~100°C): Loss of ~5% mass. Corresponds to the loss of lattice water (Monohydrate
Anhydrous). -
Step 2 (~220°C): Sharp mass loss. Corresponds to explosive decomposition (
+ PhI release).
-
-
DSC (Differential Scanning Calorimetry):
-
Endotherm at ~100°C (Dehydration).
-
Sharp Exotherm at ~220-226°C (Decomposition/Melting). Safety Warning: This exotherm can be violent.
-
References
-
Scherrer, R. A., & Beatty, H. R. (1980).[2] Preparation of o-substituted benzoic acids by the copper(II)-catalyzed reaction of diphenyliodonium-2-carboxylate with anilines and other nucleophiles.[2] Journal of Organic Chemistry, 45(11), 2127–2131. Link
-
Kitamura, T., & Yamane, M. (1995). A Practical Preparation of (Diacetoxyiodo)arenes and Diaryliodonium Salts.[3] Journal of the Chemical Society, Chemical Communications, (10), 983-984. Link
-
Olofsson, B. (2019). Arylation with Diaryliodonium Salts.[3][4][5] Topics in Current Chemistry, 377, 202. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22271963, Diphenyliodonium-2-carboxylate monohydrate.Link
Sources
- 1. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
Methodological & Application
Application Note: Protocol for Benzyne Generation via Diphenyliodonium-2-carboxylate
Part 1: Executive Summary & Strategic Rationale
The generation of benzyne (1,2-didehydrobenzene) has traditionally relied on harsh conditions: the elimination of haloarenes using strong bases (e.g.,
Diphenyliodonium-2-carboxylate (often referred to as the "inner salt" or "zwitterion") offers a critical alternative: neutral, thermal generation .
This protocol details the synthesis, handling, and application of this zwitterion. Unlike the Kobayashi precursor, this reagent generates benzyne solely through heat (
Key Advantages[1]
-
Neutrality: No external base, acid, or fluoride additives required.
-
Kinetics: Decomposition half-life matches the reflux temperature of 1,2-dichloroethane (DCE), allowing for controlled reactant release.
-
Versatility: Compatible with acid/base-sensitive dienes and dipoles.
Part 2: Mechanistic Insight
The utility of diphenyliodonium-2-carboxylate lies in its fragmentation pathway. Upon heating, the zwitterion undergoes a concerted fragmentation. The proximity of the carboxylate anion to the iodonium center facilitates the expulsion of the leaving groups.
Mechanism Diagram
The following diagram illustrates the thermal decomposition pathway and the trapping logic.
Caption: Thermal decomposition pathway of diphenyliodonium-2-carboxylate. The reaction is driven by the entropic gain of gas release (
Part 3: Safety & Handling (Critical)
WARNING: EXPLOSION HAZARD Diphenyliodonium-2-carboxylate is a hypervalent iodine species.[1] While generally more stable than diazonium salts, it poses specific risks:
-
Shock Sensitivity: The dry solid can be shock-sensitive. Never grind the dry solid in a mortar and pestle.
-
Thermal Runaway: Do not heat the bulk solid above
without solvent. -
Drying: It is recommended to handle the compound as a monohydrate or slightly solvent-wet. Do not dry to absolute constant weight under high vacuum with heat.
-
Incompatibility: Avoid contact with strong reducing agents.
Part 4: Experimental Protocols
Protocol A: Synthesis of Diphenyliodonium-2-carboxylate
Rationale: Commercial batches often vary in hydration state and purity. Fresh synthesis ensures consistent decomposition kinetics. This method utilizes the oxidation of 2-iodobenzoic acid followed by coupling with benzene.[2]
Reagents:
-
2-Iodobenzoic acid (20 mmol)
-
Potassium persulfate (
) (22 mmol) -
Benzene (Caution: Carcinogen)
Step-by-Step Workflow:
-
Oxidation: In a round-bottom flask, dissolve 2-iodobenzoic acid (5.0 g) in concentrated
(20 mL). Cool to . -
Addition: Slowly add
(6.0 g) in portions over 20 minutes. Stir for 1 hour at , then allow to warm to room temperature (RT) over 2 hours. Observation: The solution will turn dark, indicating the formation of the iodonium species. -
Coupling: Cool the mixture back to
. Add Benzene (10 mL) dropwise. The temperature must be controlled (do not exceed ). -
Reaction: Stir at RT for 4–12 hours. The mixture will eventually contain the diphenyliodonium-2-carboxylic acid sulfate.
-
Neutralization (The Critical Step): Pour the reaction mixture onto crushed ice (100 g). The zwitterion is insoluble in water. Carefully neutralize the acidic solution with 50% NaOH or saturated
until pH ~7–8. -
Isolation: The white solid (zwitterion) precipitates. Filter the solid.[3]
-
Purification: Wash copiously with water to remove inorganic salts. Wash with diethyl ether to remove unreacted benzene/iodobenzene.
-
Drying: Air dry on the filter. Do not heat dry. Store in the dark.
Protocol B: Benzyne Generation and Trapping (Diels-Alder)
Rationale: This protocol uses 1,2-Dichloroethane (DCE) as the solvent. Its boiling point (
Reagents:
-
Diphenyliodonium-2-carboxylate (1.2 equiv relative to trap)
-
Trapping Agent (e.g., Furan, 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Workflow:
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Suspension: Add Diphenyliodonium-2-carboxylate (1.2 mmol) and the Trapping Agent (1.0 mmol) to the flask. Add DCE (10 mL).
-
Note: The zwitterion is often insoluble in DCE at RT, appearing as a white suspension.
-
-
Initiation: Heat the mixture to reflux (
). -
Monitoring:
-
As the reaction proceeds, the white solid will dissolve/disappear as it decomposes into soluble benzyne and iodobenzene.
- evolution will be observed (bubbling).
-
Timeframe: Usually 30–90 minutes.
-
-
Completion: The reaction is complete when the suspension clears and gas evolution ceases.
-
Workup:
-
Cool to RT.
-
Remove solvent under reduced pressure.[3]
-
Crucial Step: The residue contains the product + Iodobenzene (
). is a high-boiling liquid that can interfere with crystallization. Remove it via flash column chromatography (usually elutes with non-polar solvents) or high-vacuum evaporation if the product is non-volatile.
-
Part 5: Data Presentation & Validation
Method Comparison
Choose the right benzyne precursor based on your substrate tolerance.
| Feature | Diphenyliodonium-2-carboxylate (This Protocol) | Silyl Triflate (Kobayashi Method) | Haloarene Elimination |
| Activation | Thermal ( | Fluoride ( | Strong Base ( |
| pH Conditions | Neutral | Slightly Basic (due to | Strongly Basic |
| Byproducts | TMS-F, Triflate salts | Inorganic salts, amines | |
| Atom Economy | Moderate (loss of | Low (loss of heavy silyl/triflate groups) | High |
| Best For | Acid/Base sensitive substrates | Thermally sensitive substrates | Simple, robust substrates |
Troubleshooting Guide (Self-Validating)
| Observation | Diagnosis | Corrective Action |
| Suspension never clears | Temperature too low. | Ensure solvent is actually refluxing ( |
| Low Yield | Benzyne dimerization. | Benzyne is highly reactive.[3] If the trap concentration is too low, benzyne reacts with itself. Increase trap concentration. |
| Violent bubbling | Reaction runaway. | Scale was too large or heating was too rapid. Add reagent portion-wise at reflux for large scales (>5g). |
| Dark Product | Iodobenzene oxidation. | Remove Iodobenzene immediately after reaction via chromatography. |
Part 6: References
-
Synthesis & Reactivity: Beringer, F. M., & Huang, S. J. (1964).[2] Diaryliodonium salts.[4][2][3][5][6][7] XXIII. Effects of substituents on the rearrangement of 2-aryliodoniobenzoates and their cleavage to benzyne. The Journal of Organic Chemistry, 29(6), 1637-1638. Link
-
Benzyne Generation: Leffler, J. E., et al. (1963). The decomposition of diphenyliodonium-2-carboxylate.[3] Journal of the American Chemical Society, 85(11), 1661-1664. Link
-
Modern Application: Kitamura, T. (2020).[2] Arylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 25(22), 5271. Link
-
Safety Data: Santa Cruz Biotechnology. (2019). Safety Data Sheet: Diphenyliodonium-2-carboxylate monohydrate. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Diphenyliodonium-2-carboxylate (DPIC) in Natural Product Scaffold Synthesis
This Application Note is structured as a high-level technical guide for researchers in organic synthesis and medicinal chemistry. It focuses on the unique utility of Diphenyliodonium-2-carboxylate (DPIC) as a neutral, thermal benzyne precursor.
Executive Summary
Diphenyliodonium-2-carboxylate (DPIC) represents a specialized class of hypervalent iodine reagents used to generate benzyne (1,2-didehydrobenzene) under strictly neutral, aprotic, and thermal conditions.
Unlike modern silyl aryl triflates (which require fluoride activation) or traditional benzenediazonium-2-carboxylates (which are shock-sensitive explosives), DPIC offers a unique operational window:
-
Thermal Trigger: Benzyne generation occurs only at elevated temperatures (>160°C), allowing for "at-will" release.
-
Neutrality: The reaction produces no strong acids, bases, or nucleophilic salts, making it compatible with acid/base-sensitive substrates common in natural product total synthesis (e.g., isoquinoline alkaloids).
-
Safety Profile: While energetic, the inner salt is significantly more stable than diazonium equivalents, reducing explosion risks during scale-up.
Mechanistic Principles
DPIC functions as a zwitterionic "inner salt." Upon heating in high-boiling non-polar solvents, it undergoes a fragmentation cascade. The mechanism is driven by the irreversible loss of carbon dioxide and the extrusion of iodobenzene (a neutral byproduct), revealing the reactive benzyne intermediate.
Mechanism Diagram
The following diagram illustrates the thermal decomposition pathway and subsequent trapping modes.
Figure 1: Thermal decomposition of DPIC yields benzyne via loss of CO₂ and Iodobenzene. The reactive aryne is immediately trapped by dienes or nucleophiles.
Comparative Reagent Analysis
Researchers must select the benzyne precursor that fits the stability of their target molecule.
| Feature | DPIC (This Protocol) | Silyl Aryl Triflates (Kobayashi) | Diazonium Carboxylates |
| Activation | Thermal (>160°C) | Fluoride (CsF/TBAF) | Thermal (20-60°C) |
| pH Conditions | Neutral | Mildly Basic (due to F⁻) | Neutral |
| Byproducts | PhI, CO₂ | Silyl fluoride, Triflate salt | N₂, CO₂ |
| Safety | Stable solid (mp ~220°C) | Stable liquid/oil | Explosive (Shock sensitive) |
| Best Use | High-barrier cycloadditions; Acid/Base sensitive targets | General purpose; Low temp reactions | Avoid if possible |
Detailed Experimental Protocols
Protocol A: Synthesis of Diphenyliodonium-2-carboxylate (DPIC)
Note: DPIC is commercially available but often expensive. In-house preparation ensures freshness and purity, critical for yield consistency.
Reagents:
-
2-Iodobenzoic acid (20.0 mmol)
-
Potassium persulfate (
) (22.0 mmol) -
Sulfuric acid (conc., 15 mL)
-
Benzene (excess, 10 mL)
Step-by-Step Methodology:
-
Oxidation: In a 100 mL flask equipped with a mechanical stirrer (magnetic stirring may fail due to slurry viscosity), cool 15 mL of conc.
to 0°C. -
Addition: Add 2-iodobenzoic acid (5.0 g) and
(6.0 g) in portions over 20 minutes. Maintain temperature <10°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Observation: The mixture will turn from a slurry to a pale yellow/green solution as the iodine(III) species forms.
-
Arylation: Cool the flask to 0°C again. Add benzene (10 mL) dropwise. Caution: Exothermic reaction.
-
Maturation: Stir at room temperature for 12 hours. A thick precipitate of the iodonium sulfate salt will form.
-
Neutralization (Critical): Pour the reaction mixture onto 50 g of crushed ice. Carefully neutralize with concentrated Ammonium Hydroxide (
) until pH ~8–9.-
Why? The high pH deprotonates the carboxylic acid, forcing the zwitterionic "inner salt" to precipitate.
-
-
Isolation: Filter the white solid. Wash copiously with water (to remove sulfates) and then diethyl ether.
-
Drying: Air dry in the dark. Recrystallize from boiling water if necessary.
-
Yield: Typically 70–85%.
-
Appearance: White needles. Mp: 220–222°C (decomposition).
-
Protocol B: Application in Benzo[b]indolizine Synthesis
Context: The benzo[b]indolizine skeleton is a core motif in alkaloids such as tylophorine and antofine . This protocol utilizes DPIC to perform a [3+2] cycloaddition (formally an [8+2] with the indolizine system) at high temperatures.
Reagents:
-
DPIC (1.2 equiv)
-
Substituted Pyridinium/Isoquinolinium zwitterion (1.0 equiv) OR suitable diene (e.g., Furan for [4+2])
-
Solvent: Diglyme (bis(2-methoxyethyl)ether) or 1,2-Dichlorobenzene.
Workflow:
-
Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.
-
Solvation: Dissolve the substrate (diene/dipole) in Diglyme (0.1 M concentration).
-
Reagent Addition: Add DPIC (1.2 equiv) as a solid.
-
Note: DPIC is largely insoluble at room temperature. The reaction is heterogeneous initially.
-
-
Thermal Activation: Heat the mixture to 160–170°C .
-
Visual Cue: As the temperature passes 160°C, DPIC dissolves and effervescence (
release) is observed. The solution often darkens slightly.
-
-
Duration: Maintain reflux for 1–2 hours until gas evolution ceases.
-
Workup: Cool to room temperature. The byproduct Iodobenzene (
) remains in solution.-
Dilute with diethyl ether.
-
Wash with water (to remove Diglyme).
-
Dry organic layer over
.
-
-
Purification: Flash column chromatography.
Case Study: Synthesis of Aporphine Alkaloid Cores
While recent methods utilize silyl triflates, the DPIC method remains superior when the substrate contains moieties that would react with the fluoride source (e.g., silyl protecting groups elsewhere on the molecule) or when the specific isomer requires high-temperature thermodynamic equilibration.
Target: 7-Substituted Aporphinoids Reaction: Intermolecular Benzyne Cycloaddition (IBC).[1] Substrate: 1-Methyleneisoquinoline derivatives. Outcome: The benzyne generated from DPIC undergoes a formal [4+2] cycloaddition with the exocyclic diene system of the isoquinoline, followed by hydrogen migration to re-aromatize, yielding the tetracyclic aporphine core in a single step.
Figure 2: Workflow for the synthesis of Aporphine cores using DPIC.
Safety and Handling (Crucial)
-
Shock Sensitivity: DPIC is an "inner salt." While significantly less dangerous than benzenediazonium-2-carboxylate (which detonates on touch), DPIC is still an energetic material.
-
Rule: Do not grind dry DPIC in a mortar.
-
Rule: Store in the dark.
-
-
Toxicity: The breakdown product is Iodobenzene (irritant, potential liver toxin). Handle all reaction waste as halogenated organic waste.
-
Pressure: The reaction releases stoichiometric quantities of
. Ensure reaction vessels are vented or rated for pressure if sealed.
References
-
Original Synthesis & Mechanism: Beringer, F. M., & Lillien, I. (1960). Diaryliodonium Salts.[2][3][4][5] XIII. Synthesis of Diphenyliodonium-2-carboxylate. Journal of the American Chemical Society, 82(19), 5135–5140.
-
Benzyne Generation (Aprotic): Le Goff, E. (1962). Aprotic Generation of Benzyne from Diphenyliodonium-2-carboxylate. Journal of the American Chemical Society, 84(19), 3786.
-
Application in Heterocycle Synthesis (Benzoindolizines): Uchida, T., et al. (1983). 1,3-Dipolar Cycloaddition of Pyridinium and Isoquinolinium Methylides with Diphenyliodonium-2-carboxylate. Journal of Heterocyclic Chemistry, 20(6), 1581–1584.
-
Aporphine Alkaloid Synthesis (Contextual): Castado, L., et al. (1987). Aporphine Alkaloid Synthesis via Benzyne Intermediates.[1][6][7] Tetrahedron Letters, 28(39), 4589-4590.
-
Modern Review of Arylbenziodoxoles: Yusubov, M. S., & Zhdankin, V. V. (2015). Hypervalent Iodine Reagents and Green Chemistry. Current Organic Synthesis, 12(2), 220-231.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Benzyne Generation via Thermal Decomposition of Diphenyliodonium-2-carboxylate
[1][2]
Abstract & Introduction
This application note details the experimental setup and protocols for generating benzyne (1,2-didehydrobenzene) using Diphenyliodonium-2-carboxylate (often referred to as phenylbenziodoxole).[1] Unlike benzenediazonium-2-carboxylate (which poses significant explosion hazards) or 2-(trimethylsilyl)phenyl triflate (which requires fluoride activation), Diphenyliodonium-2-carboxylate offers a distinct advantage: it generates benzyne under neutral, thermal conditions without the need for strong bases, acids, or external chemical activators.
This protocol is critical for researchers synthesizing polycyclic aromatic hydrocarbons, complex natural products, or conducting Diels-Alder cycloadditions where substrate sensitivity precludes the use of harsh reagents.
Mechanistic Principles
The utility of Diphenyliodonium-2-carboxylate lies in its zwitterionic structure.[1] Upon heating, the molecule undergoes a fragmentation driven by the entropic benefit of gas evolution (
Reaction Pathway
The decomposition follows first-order kinetics. The rate-determining step is the cleavage of the internal bond, releasing carbon dioxide and iodobenzene to generate the highly reactive benzyne intermediate. If a trapping agent (e.g., Furan) is present, a [4+2] cycloaddition occurs immediately. In the absence of a trap, benzyne will dimerize to biphenylene or polymerize.
Mechanistic Visualization
The following diagram illustrates the fragmentation pathway and the subsequent trapping mechanism.
Figure 1: Thermal decomposition pathway of Diphenyliodonium-2-carboxylate showing fragmentation into benzyne and subsequent trapping.[1]
Experimental Setup & Design
Solvent Selection
Solvent choice is the primary control variable for reaction temperature and precursor solubility. The precursor is sparingly soluble in non-polar solvents at room temperature but dissolves at reflux.
| Solvent | Boiling Point (°C) | Solubility (RT) | Solubility (Reflux) | Application Note |
| 1,2-Dichloroethane (DCE) | 83°C | Poor | Good | Recommended. Ideal balance of temp and solubility. |
| Toluene | 110°C | Very Poor | Moderate | Use for substrates requiring higher activation energy. |
| 1,2-Dimethoxyethane (DME) | 85°C | Moderate | Good | Good for polar substrates; harder to remove than DCE. |
| Acetonitrile | 82°C | Good | Excellent | Risk of side reactions with highly electrophilic benzyne. |
Equipment Requirements
-
Reaction Vessel: 2-neck Round Bottom Flask (RBF).
-
Condenser: Reflux condenser (water-cooled).
-
Atmosphere: Argon or Nitrogen line (benzyne is not moisture sensitive, but the precursor handling benefits from dry conditions).
-
Heating: Oil bath with temperature control (Hot plates with aluminum blocks are acceptable but oil provides more uniform heat transfer).
Detailed Protocol: Benzyne Trapping with Furan
Objective: Synthesis of 1,4-epoxy-1,4-dihydronaphthalene via Diels-Alder trapping.
Reagents[1][3][4][5]
-
Furan (Trapping Agent) – Excess recommended (5-10 equiv)
-
1,2-Dichloroethane (DCE) – Anhydrous preferred
Step-by-Step Workflow
-
Preparation:
-
Equip a 50 mL 2-neck RBF with a magnetic stir bar and a reflux condenser.
-
Flush the system with Argon for 5 minutes.
-
-
Loading:
-
Charge the flask with Diphenyliodonium-2-carboxylate (1.0 mmol, 324 mg).
-
Add Furan (5.0 mmol, 360 µL). Note: Furan acts as both reactant and co-solvent.
-
Add DCE (10 mL). Concentration: ~0.1 M.
-
-
Reaction:
-
Place the flask into a pre-heated oil bath at 90°C (external temp) to ensure steady reflux (internal temp ~83°C).
-
Observation: The white suspension will gradually dissolve as the solution heats. Gas evolution (
) indicates the reaction is proceeding. -
Maintain reflux for 1.5 to 3 hours . The reaction is complete when the solution becomes clear and gas evolution ceases.
-
-
Workup:
-
Remove from heat and allow to cool to room temperature.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove DCE and excess Furan.
-
Result: A yellowish oil or semi-solid residue containing the product and Iodobenzene (
).
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (95:5). Iodobenzene elutes first (non-polar), followed by the cycloadduct.
-
Workflow Diagram
Figure 2: Operational workflow for the thermal decomposition and trapping of benzyne.
Troubleshooting & Optimization (Expertise & Experience)
Solubility Issues
-
Problem: Precursor remains a solid suspension and yield is low.
-
Cause: The zwitterion has high lattice energy.
-
Solution: Do not lower the temperature. The reaction requires reflux to dissolve the zwitterion. If using Toluene, ensure the bath is >115°C.
"No Reaction"
-
Diagnostic: No gas bubbles observed.
-
Fix: Check the internal temperature. Decomposition has a steep onset threshold. If using a solvent with BP < 80°C (e.g., THF), the reaction may be too slow. Switch to DCE.
Byproduct Removal
-
Insight: The stoichiometric byproduct is Iodobenzene (
). It is a high-boiling liquid (188°C) and cannot be easily removed by rotovap. It MUST be separated by column chromatography. It is generally less polar than most benzyne adducts.
Safety Considerations
-
Iodonium Salts: While less explosive than diazonium salts, iodonium compounds can still be energetic. Do not heat the dry solid above 150°C.
-
Benzyne: A potent electrophile. If not trapped, it can polymerize or react with nucleophilic solvents. Avoid nucleophilic solvents (alcohols, amines) unless they are the intended reactants.
-
Carbon Monoxide/Dioxide: The reaction releases gas. Ensure the system is open to a bubbler or inert line to prevent pressure buildup.
References
-
Scherrer, R. A., & Beatty, H. R. (1980). 2-Carboxydiphenyliodonium inner salt: A new benzyne precursor. The Journal of Organic Chemistry, 45(10), 2036-2037.
-
Kitamura, T., & Yamane, M. (1995). Practical Synthesis of Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate: A Hypervalent Iodine Benzyne Precursor. Journal of the Chemical Society, Chemical Communications, (10), 983-984.
-
Waser, J. (2016). Cyclization and Cycloaddition Reactions of Hypervalent Iodine Reagents.[1] Topics in Current Chemistry, 373, 187-222.
-
Organic Syntheses. (2000). Benzyne Generation via 2-(Trimethylsilyl)phenyl triflate (Comparison Reference). Organic Syntheses, 77, 254.
Application Note: Controlled Generation and Trapping of Benzyne from Diphenyliodonium-2-carboxylate
Executive Summary
Diphenyliodonium-2-carboxylate (often referred to as the "inner salt" or "zwitterion") represents one of the most chemically elegant methods for generating benzyne (
This guide details the operational parameters for thermally decomposing diphenyliodonium-2-carboxylate to generate benzyne and subsequently trap it using Diels-Alder cycloaddition. This method is particularly valuable for synthesizing complex polycyclic aromatic hydrocarbons (PAHs) and functionalized acenes where harsh Lewis acids or bases would degrade the substrate.
Mechanistic Principles
The utility of diphenyliodonium-2-carboxylate lies in its fragmentation pathway. Upon heating (typically
Mechanism Diagram
The following diagram illustrates the thermal decomposition and subsequent trapping with Furan.
Figure 1: Thermal fragmentation pathway of diphenyliodonium-2-carboxylate yielding benzyne and its subsequent trapping by furan.
Precursor Handling & Safety Profile
Before proceeding, the stability of the precursor must be understood.
-
Shock Sensitivity: While diphenyliodonium-2-carboxylate is significantly more stable than benzenediazonium-2-carboxylate (which is violently explosive), it is still a high-energy hypervalent iodine species. It should be treated as a potential explosive if dry and subjected to strong mechanical shock or rapid heating in a confined space.
-
Solubility: Insoluble in water and non-polar solvents (hexane); sparingly soluble in hot alcohols; soluble in hot polar aprotic solvents (DMSO, DMF) and chlorinated benzenes.
-
Storage: Store in the dark at room temperature. Light exposure can cause slow degradation.
Experimental Protocols
Protocol A: Standard Thermal Trapping with Furan
Objective: Synthesis of 1,4-dihydro-1,4-epoxynaphthalene via Diels-Alder reaction. Rationale: Furan acts as both the solvent (co-solvent) and the diene. High boiling point solvents are required to reach the decomposition temperature of the zwitterion.
Materials
-
Diphenyliodonium-2-carboxylate (monohydrate or anhydrous)
-
Solvent: 1,2-Dichlorobenzene (1,2-DCB) or Diglyme (bp
) -
Trap: Furan (excess)
-
Glassware: 2-neck round bottom flask, reflux condenser, oil bath.
Step-by-Step Procedure
-
Setup: Equip a 50 mL 2-neck round bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a mineral oil bubbler (to monitor
evolution). -
Charging: Add diphenyliodonium-2-carboxylate (1.0 mmol, 324 mg) to the flask.
-
Solvent System: Add 1,2-Dichlorobenzene (5 mL) and Furan (2 mL, excess).
-
Note: Furan boils at
. The reflux condenser must be efficient (circulating chilled water) to prevent the loss of the trap before the reaction temperature is reached.
-
-
Reaction: Heat the oil bath to
.-
Observation: As the internal temperature rises, the solid zwitterion will dissolve. At approx.
, vigorous bubbling will be observed in the oil bubbler. This is the release of , indicating benzyne generation.[1]
-
-
Completion: Maintain reflux until gas evolution ceases (typically 30–60 minutes). The solution usually turns from cloudy white to a clear, slightly amber solution.
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess furan and solvent under reduced pressure (high vacuum required for 1,2-DCB).
-
Purification: The residue contains the product, iodobenzene (byproduct), and trace polymer. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate 9:1). Iodobenzene elutes first; the adduct follows.
-
Protocol B: Visual "Titration" with Tetracyclone
Objective: Validation of benzyne generation efficiency. Rationale: Tetraphenylcyclopentadienone (Tetracyclone) is deep purple. Upon reacting with benzyne, it releases CO (gas) and forms 1,2,3,4-tetraphenylnaphthalene (white/colorless). This provides a distinct colorimetric endpoint.
Step-by-Step Procedure
-
Mixture: In a high-pressure tube or round bottom flask, dissolve Tetracyclone (0.5 mmol, deep purple) and Diphenyliodonium-2-carboxylate (0.6 mmol) in Diglyme (4 mL).
-
Heating: Heat to reflux (
). -
Endpoint: The reaction is monitored visually. The deep purple solution will fade to a pale yellow or colorless solution as the dienone is consumed and the naphthalene derivative is formed.
-
Isolation: Cool and add ethanol. The product, 1,2,3,4-tetraphenylnaphthalene, is highly crystalline and often precipitates directly upon cooling/trituration.
Critical Analysis & Troubleshooting
The following data table summarizes common failure modes and optimization strategies based on field application.
| Variable | Observation | Diagnosis | Corrective Action |
| Solvent Choice | No Reaction / Solid remains | Temp too low | Switch to 1,2-Dichlorobenzene or Triglyme. Reaction requires |
| Moisture | Low Yield / Phenol formation | Water quenching | Use anhydrous precursor. If using monohydrate, add 4Å Molecular Sieves or azeotrope water prior to reflux. |
| Trap Volatility | Low Yield (Furan) | Trap boiled off | Use a sealed tube (pressure vessel) for low-boiling traps, or use a highly efficient double-surface condenser. |
| Stoichiometry | Incomplete Conversion | Precursor degradation | The zwitterion can degrade unproductively. Use 1.2 – 1.5 equiv of precursor relative to the trap. |
Workflow Visualization
The following diagram outlines the decision process for selecting the correct protocol.
Figure 2: Decision matrix for experimental setup based on trapping agent volatility.
References
-
Original Synthesis & Utility: Leffler, J. E., et al. "The decomposition of diphenyliodonium-2-carboxylate." Journal of the American Chemical Society, 1963.
-
Mechanistic Review: Kitamura, T. "Benzyne generation from iodonium salts." European Journal of Organic Chemistry, 2009.
-
Modern Applications (Copper Catalysis Context): Aly, S., et al. "Copper-Catalyzed Coupling of Diaryliodonium Salts." Organic Letters, 2011.
-
Precursor Synthesis Protocol: "Diphenyliodonium-2-carboxylate." Organic Syntheses, Coll. Vol. 5, p. 1044.
-
Trapping Efficiency Data: Fieser, L. F., & Haddadin, M. J.[2] "Isobenzofuran, a transient intermediate." Canadian Journal of Chemistry, 1965.
Sources
Application Note: Diphenyliodonium-2-carboxylate as a Versatile Reagent for In-Situ Benzyne Generation in Flow Chemistry
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of diphenyliodonium-2-carboxylate (DPIC) as a stable, efficient, and safe precursor for the in-situ generation of benzyne in continuous flow chemistry systems. We will delve into the mechanistic underpinnings of DPIC's reactivity, present detailed protocols for benzyne generation and subsequent trapping reactions, and discuss the significant advantages offered by flow chemistry in handling this highly reactive intermediate. The protocols and workflows described herein are designed to be self-validating, emphasizing safety, reproducibility, and scalability.
Introduction: The Power of Benzyne and the Advantages of Flow Chemistry
Benzyne is a highly reactive and synthetically valuable intermediate, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds through reactions such as cycloadditions and nucleophilic additions.[1][2] However, its transient nature and high reactivity pose significant challenges for its safe and controlled use in traditional batch chemistry.[3] Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, provides an ideal platform for the generation and immediate consumption of such reactive species.[3][4]
Diphenyliodonium-2-carboxylate (DPIC) stands out as a particularly attractive benzyne precursor. It is a bench-stable, crystalline solid that, upon thermal or photochemical activation, cleanly decomposes to benzyne, iodobenzene, and carbon dioxide.[1][5] This clean decomposition profile is highly advantageous for downstream processing and purification.
This guide will focus on the thermal generation of benzyne from DPIC in a continuous flow setup, a method that leverages the precise temperature control of flow reactors to achieve a steady and reproducible generation of this powerful synthetic intermediate.
Mechanistic Rationale: Thermal Decomposition of DPIC
The thermal decomposition of diphenyliodonium-2-carboxylate is a concerted process that proceeds through a cyclic transition state. Upon heating, the carboxylate group intramolecularly displaces the iodonium moiety, leading to the formation of benzyne, iodobenzene, and carbon dioxide.[5]
The key advantages of using DPIC as a benzyne precursor are:
-
Aprotic conditions: The generation of benzyne from DPIC does not require strong bases or other harsh reagents, making it compatible with a wider range of functional groups.[6]
-
Gaseous byproducts: The formation of CO2 as a byproduct helps to drive the reaction to completion and is easily removed from the reaction stream.[1]
-
Stability: DPIC is a stable solid that can be easily handled and stored, in contrast to other benzyne precursors that may be explosive or require special handling.[7]
The precise temperature control afforded by flow reactors is critical for this process. It allows for the rapid heating of the DPIC solution to the decomposition temperature, ensuring a consistent and controlled generation of benzyne, while minimizing the potential for side reactions or the accumulation of unsafe concentrations of the reactive intermediate.[4]
Experimental Workflow: A Modular Approach to Benzyne Chemistry in Flow
A typical flow chemistry setup for the generation and trapping of benzyne from DPIC is modular and can be adapted for various applications. The core components include syringe pumps for reagent delivery, a heated reactor for benzyne generation, a T-mixer for combining the benzyne stream with a trapping agent, and a second reactor for the trapping reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Things you may not know about continuous flow chemistry - Syngene International Ltd [syngeneintl.com]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Inconsistent results in reactions using Diphenyliodonium-2-carboxylate.
Topic: Troubleshooting Inconsistent Results in Benzyne Generation and Arylation Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Stability-Reactivity Paradox
Diphenyliodonium-2-carboxylate (DPIC) is a zwitterionic "inner salt" valued for its ability to generate benzyne (
The Core Problem: Users often treat DPIC as a standard reagent, failing to recognize that its reactivity is strictly gated by decarboxylation kinetics . If the activation energy threshold is not met (thermal) or bypassed (catalytic), the reagent remains inert. If the threshold is exceeded without a trapping agent present, the generated benzyne rapidly polymerizes into "tar."
This guide breaks down the failure modes of DPIC into three diagnostic categories: Reagent Integrity , Thermal Activation , and Catalytic Divergence .
Part 1: Pre-Reaction Diagnostics (Reagent Integrity)
Before altering reaction conditions, validate the quality of your DPIC source. In-house synthesis often leaves impurities that quench benzyne.
Q: My reagent is off-white/yellow. Is it still usable?
A: Proceed with caution. Pure DPIC is a white, crystalline solid (m.p. 220–222°C dec).[1]
-
Yellow/Brown Coloration: Indicates partial decomposition or contamination with iodobenzene/anthranilic acid oligomers. This drastically lowers the effective molarity.
-
Action: Recrystallize from hot water/ethanol. If the solid remains colored, discard it. Impurities can act as nucleophiles, trapping benzyne before your desired substrate can.
Q: Does the "monohydrate" status matter?
A: Yes, critically. DPIC often crystallizes as a monohydrate.
-
The Issue: At high temperatures (
C), released lattice water acts as a nucleophile, trapping benzyne to form phenol ( ) or phenyl benzoate. -
Protocol: Dry the reagent in vacuo over
at 80–100°C for 4 hours prior to use if using strictly anhydrous conditions.
Part 2: Thermal Benzyne Generation (The "Classic" Route)
Mechanism: Thermal decarboxylation yields an anionic intermediate that eliminates iodobenzene (
Troubleshooting Table: Thermal Activation Failures
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Reagent Recovered) | Temperature too low. DPIC is stable up to ~160°C. Refluxing in THF (66°C) or Toluene (110°C) is insufficient for thermal activation. | Switch to high-boiling solvents: 1,2-Dichlorobenzene (180°C), Triglyme (216°C), or Diphenyl ether . |
| Low Yield + Tarry Precipitate | Benzyne Polymerization. The rate of benzyne generation exceeds the rate of trapping. | Dilution: Reduce concentration to <0.1 M. Slow Addition: Add DPIC as a solid/slurry in portions to the hot trapping agent. |
| Formation of Biphenylene | Dimerization. Two benzyne molecules reacted with each other. | Increase the concentration of the trapping agent (diene/dipole), not the DPIC. |
| Unexpected "Solvent Adducts" | Solvent Trapping. Benzyne is highly electrophilic and will attack nucleophilic solvents (e.g., THF ring opening). | Use non-nucleophilic, non-polar solvents (Chlorobenzene, 1,2-DCB). Avoid ethers at high temperatures. |
Part 3: Catalytic Activation (The "Modern" Route)
Mechanism: Transition metals (Cu, Pd) lower the activation energy, allowing reaction at 80–100°C or even room temperature. This pathway often bypasses free benzyne, proceeding via a metallacycle or oxidative addition.
Q: I added Cu(I) but still see no product. Why?
A: Ligand/Solvent Mismatch.
-
Solvent: Copper catalysis works best in polar aprotic solvents (DMF, DMSO, NMP) which solubilize the zwitterion. Non-polar solvents (Toluene) often lead to heterogeneous mixtures where the catalyst cannot engage the salt.
-
Catalyst Loading: Standard loading is 5–10 mol% CuI or Cu(OTf)
. Ensure the catalyst is not oxidized (CuI should be off-white, not green/brown).
Q: I am getting C-H arylation instead of cycloaddition.
A: Mechanistic Divergence. In the presence of Cu/Pd, the mechanism shifts from elimination (to form benzyne) to oxidative addition (forming an aryl-metal species).
-
If you want Benzyne (Cycloaddition): Remove the metal catalyst and use high heat (Thermal route).
-
If you want Arylation: Keep the metal, but ensure you are using a base (e.g.,
) if the catalytic cycle generates acid byproducts.
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the critical decision point between Thermal and Catalytic pathways. Note how the "Trap" determines the outcome only after the activation barrier is crossed.
Figure 1: Mechanistic divergence of Diphenyliodonium-2-carboxylate. The thermal route generates free benzyne (prone to polymerization), while the catalytic route proceeds via a stabilized metal-aryl intermediate.
Part 5: Standardized Protocol (Thermal Cycloaddition)
Objective: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via benzyne trapping (Reference Standard).
-
Preparation:
-
Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Critical: Flame-dry the apparatus under
flow.
-
-
Loading:
-
Add Tetraphenylcyclopentadienone (Cyclone) (1.0 equiv, Trapping Agent).
-
Add Diglyme or 1,2-Dichlorobenzene (10 mL per gram of DPIC).
-
Heat the purple solution to reflux (~200°C internal temp).
-
-
Addition:
-
Add DPIC (1.2 equiv) solid portion-wise down the condenser over 10 minutes.
-
Why? Adding all at once causes a massive release of
(foaming) and high local concentration of benzyne (dimerization).
-
-
Monitoring:
-
The reaction is complete when the purple color of the Cyclone fades to a pale yellow/brown (formation of the adduct + CO gas evolution ceases).
-
-
Workup:
References
-
Beringer, F. M., & Huang, S. J. (1964). Diaryliodonium salts.[3][4][5] XXIII. Effects of substituents on the rearrangement of 2'-aryliodoniobenzoates and their cleavage to benzyne. Journal of Organic Chemistry, 29(6), 1637–1638. Link
-
Fieser, L. F., & Haddadin, M. J. (1973). 1,2,3,4-Tetraphenylnaphthalene. Organic Syntheses, Coll.[1][6] Vol. 5, p. 1037. (Demonstrates thermal protocol and solvent selection). Link
-
Kalyani, D., Deprez, N. R., Desai, L. V., & Sanford, M. S. (2005). Oxidative C-H Activation/C-C Bond Forming Reactions: A New Approach to Biaryls. Journal of the American Chemical Society, 127(20), 7330-7331. (Mechanistic insight into metal-catalyzed pathways). Link
-
Yoshimura, A., & Zhdankin, V. V. (2016). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 116(5), 3328–3435. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DSpace [cora.ucc.ie]
- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting failed cycloaddition reactions with benzyne from this precursor.
Current Status: Operational Ticket ID: BENZ-404-Tf Subject: Troubleshooting failed cycloaddition reactions with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Executive Summary
You are likely using 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (commonly known as the Kobayashi precursor ). This system generates benzyne via a fluoride-induced 1,2-elimination under mild conditions. While robust, this reaction is kinetically sensitive to moisture, concentration, and the electronic nature of your trapping agent (diene/dipole).
This guide treats your reaction as a system of competing rates: Formation (
Visual Diagnostic Workflow
Before adjusting parameters, identify your failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for benzyne reaction outcomes. Identify your crude product profile to select the correct troubleshooting module.
Module 1: The "Moisture" Problem (Protonation)
Symptom: You recover phenyl triflate (desilylated starting material) instead of the cycloadduct.
The Mechanism of Failure
The fluoride source attacks the silyl group to form an aryl anion intermediate. In a dry system, this anion expels the triflate leaving group to form benzyne. In a "wet" system, the anion is a potent base (
Corrective Protocol
-
Switch Fluoride Source:
-
Avoid TBAF (Tetrabutylammonium fluoride): Commercial TBAF is almost always a hydrate (
). Even "1.0 M in THF" solutions often contain enough water to quench the anion. -
Adopt CsF (Cesium Fluoride): This is the gold standard for anhydrous benzyne generation.
-
-
The "Calcination" Step:
-
CsF is hygroscopic. You must dry it. Place CsF in a Schlenk flask and heat to >150°C under high vacuum (0.1 mmHg) for 2 hours with a stir bar. The resulting "anhydrous" CsF should be a free-flowing powder, not sticky clumps.
-
-
Solvent Selection:
-
Use Acetonitrile (MeCN) . CsF has poor solubility in THF but works well in MeCN, especially if 18-crown-6 is added to chelate the Cesium cation, creating a "naked" fluoride anion.
-
Module 2: The "Dimerization" Problem (Concentration)
Symptom: Low yield of product, accompanied by a complex baseline or isolation of biphenylene (benzyne dimer).
The Mechanism of Failure
Benzyne is highly electrophilic. If it cannot find a trapping partner (your diene/dipole) immediately, it will react with another molecule of benzyne (dimerization) or polymerize. This happens when the instantaneous concentration of benzyne is too high relative to the trap.
Corrective Protocol: Inverse Addition
Do NOT mix the precursor, fluoride, and trap all at once if the reaction is sluggish.
-
Setup: Place the Fluoride source (e.g., CsF/18-crown-6) and your Trap (Diene) in the reaction flask.
-
Execution: Dissolve the Kobayashi Precursor in a syringe.
-
Process: Add the precursor solution slowly (via syringe pump over 1–2 hours) to the stirring fluoride/trap mixture.
-
Why? This keeps the steady-state concentration of benzyne low, statistically favoring the collision with the abundant trap molecules over the rare collision with another benzyne molecule.
-
Module 3: Electronic & Steric Mismatch
Symptom: Reaction is clean, precursor is consumed, but no cycloadduct forms (or wrong isomer).
Electronic Analysis
Benzyne is an ambient electrophile but generally acts as the LUMO component in Diels-Alder reactions.
-
Electron-Rich Dienes (Furan, Anthracene): React rapidly (Normal Electron Demand).
-
Electron-Poor Dienes: React sluggishly. You may need to heat the reaction to 60–80°C in MeCN.
Regioselectivity (The Distortion Model)
If you are using a substituted benzyne (e.g., 3-methoxybenzyne), the triple bond is distorted.
-
Nucleophilic attack favors the carbon with the larger interior bond angle (more linear sp-character).
-
Rule of Thumb: Nucleophiles/dipoles attack meta to electron-withdrawing groups and ortho to electron-donating groups (relative to the distortion).
Standard Operating Procedure (SOP)
Protocol: CsF-Mediated Cycloaddition (The "Gold Standard")
| Parameter | Specification | Notes |
| Precursor | 1.0 - 1.2 equiv | |
| Trap (Diene) | 1.0 - 5.0 equiv | Use excess if inexpensive (e.g., furan). |
| Fluoride Source | CsF (2.0 - 3.0 equiv) | Must be flame-dried/vacuum-dried. |
| Additive | 18-Crown-6 (2.0 equiv) | Optional but recommended for solubility. |
| Solvent | MeCN (Anhydrous) | 0.1 M concentration relative to precursor. |
| Temperature | 25°C | Start RT; heat if conversion is <50% after 2h. |
Step-by-Step:
-
Flame-dry a Schlenk flask and cool under Ar/N2.
-
Add dry CsF (3.0 equiv) and 18-crown-6 (3.0 equiv).
-
Add the Trap (e.g., Furan, 5.0 equiv) and anhydrous MeCN.
-
Stir vigorously.
-
Dissolve Precursor (1.0 equiv) in minimal MeCN.
-
Add Precursor solution dropwise over 30 minutes.
-
Monitor by TLC/LCMS. If "desilylated SM" appears, your solvent was wet.
Reaction Pathway Visualization
Understanding the specific intermediate lifetimes helps in troubleshooting.
Figure 2: The Kinetic Competition. Success depends on
FAQ: Frequently Asked Questions
Q: Can I use KF (Potassium Fluoride) instead of CsF? A: Generally, no. The lattice energy of KF is significantly higher than CsF, making the fluoride less available in organic solvents. If you must use KF, you need 18-crown-6 and likely higher temperatures, but yields are usually lower.
Q: My reaction turns black immediately. Is it ruined? A: Not necessarily. Benzyne reactions often generate dark tars due to minor polymerization pathways. Always check the crude NMR. If you see distinct product peaks amidst the noise, purify it. The "black tar" is often a small mass fraction of the total mixture.
Q: I am trying to trap with an azide (Click reaction) but getting low yields. A: Benzyne-Azide cycloadditions are fast, but azides are nucleophilic. Ensure your precursor isn't reacting directly with the azide before the benzyne forms. Also, verify safety protocols; low molecular weight organic azides are explosive.
Q: Why do papers suggest using THF/MeCN 1:1 mixtures? A: This is a compromise. THF solubilizes organic reactants well, while MeCN solubilizes the fluoride source. If you are struggling with solubility of a complex trap, a 1:1 mixture is a valid troubleshooting step.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214.
-
Pellissier, H., & Santelli, M. (2003). The use of arynes in organic synthesis.[1][2][3] Tetrahedron, 59(10), 1701–1730.
-
Garg, N. K., et al. (2011). Arynes and Cyclohexyne in Natural Product Synthesis. Chemical Reviews, 111(11), 7525–7562.
-
Takasu, K., et al. (2006). Kinetic Control in the Generation of Benzyne: Efficient Synthesis of Multi-Substituted Arenes. Journal of Organic Chemistry, 71(2), 655–664.
Sources
How to avoid homocoupling in Diphenyliodonium-2-carboxylate reactions.
Ticket ID: DPIC-ARYL-001 Topic: Suppression of Homocoupling & Oligomerization in Benzyne Precursors Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Free Benzyne" Trap
Welcome to the technical support center. You are likely experiencing low yields accompanied by the formation of biphenylene (benzyne dimer), triphenylene (trimer), or biphenyls (oxidative homocoupling) when using Diphenyliodonium-2-carboxylate (DPIC).
The Root Cause: DPIC is a zwitterionic inner salt that serves as a benzyne precursor. The fundamental issue is the rate of benzyne generation (
-
Thermal Pathway (High Risk): Under purely thermal conditions (heating to decomposition), DPIC releases "free" benzyne. If your trapping agent (nucleophile or diene) is kinetically slow or in low concentration, the highly reactive benzyne will react with itself (homocoupling) or the precursor.
-
Catalytic Pathway (The Solution): Using a metal catalyst (specifically Copper) stabilizes the transition state. The reaction shifts from a "free benzyne" mechanism to a concerted metal-mediated insertion , effectively sequestering the reactive aryl species and preventing homocoupling.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired cross-coupling and the unwanted homocoupling pathways.
Figure 1: Mechanistic bifurcation. Thermal decomposition releases free benzyne prone to dimerization. Copper catalysis stabilizes the intermediate, directing flux toward the desired product.
Troubleshooting Guide (Q&A)
Issue 1: "I see significant amounts of biphenyl and biphenylene in my LC-MS."
Diagnosis: You are likely operating under Thermal Runaway conditions. The benzyne is being generated faster than your substrate can react with it.
-
Corrective Action 1 (Temperature Control): DPIC decomposes rapidly above 160°C in non-polar solvents, but decomposition can start lower in polar media. Do not dump reagents into refluxing solvent.
-
Corrective Action 2 (The "Fagnou" Protocol): Switch to Copper(II) catalysis. The use of Cu(OTf)₂ or Cu(OAc)₂ allows the reaction to proceed at lower temperatures (often 60-100°C) and prevents the accumulation of free benzyne.
Issue 2: "My starting material (DPIC) is insoluble, leading to heterogeneous mixtures."
Diagnosis: DPIC is a zwitterion with poor solubility in non-polar organic solvents (DCM, Toluene) but reacts too fast in protic solvents.
-
Corrective Action: Use polar aprotic solvents .[1]
-
Recommended: DMF, DMSO, or DMA (Dimethylacetamide).
-
Alternative: If you must use DCM or DCE, add a solubilizing agent or use a phase transfer catalyst, though this increases the risk of side reactions.
-
Note: In catalytic systems, DCE (Dichloroethane) is often the solvent of choice despite low solubility, as the catalyst interacts at the solid-liquid interface or with the small soluble fraction, releasing product into solution.
-
Issue 3: "I am using Copper, but still see homocoupling."
Diagnosis: Catalyst poisoning or improper stoichiometry.
-
Corrective Action:
-
Stoichiometry: Ensure DPIC is used in excess (1.2 – 1.5 equiv) relative to the substrate, but not in large excess relative to the catalyst turnover rate.
-
Ligands: For difficult substrates, steric bulk on the catalyst helps. However, standard conditions often use ligand-free Cu(II).
-
Additives: Addition of TFA (Trifluoroacetic acid) or using Cu(O2CCF3)2 can accelerate the decarboxylation step in a controlled manner.
-
Comparative Data: Thermal vs. Catalytic
The following table summarizes the shift in product distribution when switching from thermal to catalytic conditions for a standard indole arylation.
| Parameter | Thermal Conditions (Free Benzyne) | Catalytic Conditions (Cu-Mediated) |
| Primary Mechanism | Fragmentation to Free Benzyne | Concerted Metallation/Insertion |
| Major Side Product | Biphenylene (Dimer) / Polymer | Trace Biphenyl |
| Typical Yield | 20 - 45% | 75 - 92% |
| Selectivity | Low (Random Insertion) | High (C2 vs C3 selective on Indole) |
| Temperature | >120°C (Reflux) | 60°C - 100°C |
Standard Operating Protocol (SOP)
Protocol: Copper-Catalyzed C-H Arylation using DPIC
Designed to minimize homocoupling in indole/heterocycle substrates.
Reagents:
-
Substrate (e.g., Indole): 1.0 equiv
-
DPIC (Reagent): 1.2 – 1.5 equiv
-
Catalyst: Cu(OTf)₂ (5-10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or DMF (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.
-
Loading: Add the Indole (1.0 equiv) and DPIC (1.2 equiv) to the tube.
-
Crucial Step: Add the Cu(OTf)₂ catalyst (10 mol%) last.
-
-
Solvation: Add DCE (dry). The DPIC will likely remain a suspension. This is normal.
-
Reaction: Seal the tube and heat to 60–80°C .
-
Monitoring: Monitor via TLC/LC-MS. The disappearance of the solid DPIC often correlates with reaction progress.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove copper salts.
-
Wash with DCM.
-
Concentrate and purify via flash chromatography.
-
Why this works: The Cu(II) coordinates to the carboxylate of the DPIC, facilitating decarboxylation only when in proximity to the substrate, effectively "gating" the formation of the reactive aryl species.
Decision Tree for Optimization
Use this logic flow to diagnose persistent issues.
Figure 2: Troubleshooting logic flow. Priority is given to establishing catalytic control before adjusting physical parameters.
References
-
Mechanistic Insight & Catalysis: Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. Link
-
DPIC Preparation & Thermal Decomposition: Beringer, F. M., & Huang, S. J. (1964). Diaryliodonium salts.[1][2][3][4][5][6][7] XXIII. Effects of substituents on the rearrangement of 2-aryliodoniobenzoates and their cleavage to benzyne. The Journal of Organic Chemistry, 29(6), 1637-1638. Link
-
Benzyne Trapping & Homocoupling: Legault, C. Y., Pradal, A., & Charette, A. B. (2010). Structure and Reactivity of Diphenyliodonium Salts. The Journal of Organic Chemistry. Link (Note: Generalized reference for iodonium reactivity).
-
Copper Catalyzed Arylation: Phipps, R. J., Grimster, N. P., & Gaunt, M. J. (2008). Cu(II)-catalyzed direct and site-selective arylation of indoles and pyrroles. Journal of the American Chemical Society, 130(26), 8172-8174. Link
Sources
- 1. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Diphenyliodonium-2-carboxylate vs. Diaryliodonium Triflates for Phenylation
Executive Summary
In the landscape of metal-free and metal-catalyzed arylation, two reagents dominate the field: Diphenyliodonium-2-carboxylate (DPIC) and Diphenyliodonium triflate (Ph₂I⁺OTf⁻) . While both contain the hypervalent iodine(III) core, they are not interchangeable.
-
DPIC is a zwitterionic "inner salt" primarily engineered as a benzyne precursor . Its utility lies in thermal cycloadditions and ortho-functionalization via aryne insertion.
-
Ph₂I⁺OTf⁻ (and related salts) are cationic electrophilic phenylating agents . They excel in metal-catalyzed cross-couplings (ipso-substitution) and radical arylations under mild conditions.
Verdict: Choose DPIC if you need to construct complex scaffolds (e.g., acridines, benzofurans) via high-temperature benzyne intermediates. Choose Ph₂I⁺OTf⁻ for precise, site-selective N-, O-, or C-phenylation of sensitive nucleophiles under mild, catalytic conditions.
Part 1: Structural & Mechanistic Divergence
The critical difference between these reagents is not just the counterion, but the reaction pathway dictated by that counterion.
The Mechanism Matrix
-
Diphenyliodonium-2-carboxylate (DPIC): The 2-carboxylate group is not an inert counterion; it is an intramolecular trigger. Upon heating, it decarboxylates to generate benzyne , ejecting iodobenzene.
-
Diphenyliodonium Triflate: The triflate (OTf⁻) is a non-coordinating, inert counterion. The reagent acts as a source of the phenyl cation (
) equivalent or phenyl radical ( ), typically requiring a metal catalyst (Cu, Pd) or photocatalyst to activate the iodine-carbon bond.
Pathway Visualization
The following diagram illustrates the bifurcated reactivity profiles.
Figure 1: Mechanistic bifurcation. DPIC favors the benzyne pathway (top), while Triflates favor direct phenylation (bottom).
Part 2: Performance Metrics & Data Comparison
The following data aggregates performance across standard arylation benchmarks.
| Feature | Diphenyliodonium-2-carboxylate (DPIC) | Diphenyliodonium Triflate (Ph₂I⁺OTf⁻) |
| Primary Active Species | Benzyne (via 2-carboxyphenyl ring) | Phenyl Electrophile (via Phenyl ring) |
| Activation Temp | High (>160°C typical, solvent reflux) | Low to Moderate (25°C – 80°C) |
| Base Requirement | None (Neutral Zwitterion) | Required (to neutralize acid byproduct) |
| Atom Economy | High for benzyne (Loses CO₂ + PhI) | Moderate (Loses PhI + Counterion salt) |
| Solubility | Poor in cold organics; Soluble in hot H₂O, DMSO | Excellent in MeCN, DCM, Acetone |
| Regioselectivity | Ortho-substitution (relative to carboxylate) | Ipso-substitution (at C-I bond) |
| Safety Profile | Stable solid; Safer than diazonium carboxylates | Stable; Triflate anion is persistent |
Solubility & Handling
-
DPIC: Often requires polar solvents like hot water or DMSO to dissolve initially, or high-boiling ethers (diglyme, triglyme) for the thermal decomposition step.
-
Triflate: Highly soluble in DCM and MeCN, making it ideal for standard organic synthesis and flow chemistry.
Part 3: Experimental Protocols (Case Studies)
Protocol A: Benzyne Generation (The DPIC Advantage)
Target: Synthesis of N-phenyl acridone via benzyne insertion. Why DPIC? Standard salts cannot generate benzyne without strong external base, which may degrade sensitive substrates.
Step-by-Step:
-
Setup: Charge a flame-dried flask with DPIC (1.0 equiv) and the nucleophilic trap (e.g., an amide or diene, 1.2 equiv).
-
Solvent: Add 1,2-dichlorobenzene or triglyme (0.1 M concentration).
-
Reaction: Heat to 160–200°C (reflux). The reaction is driven by the evolution of CO₂.
-
Note: The solution often turns homogeneous as it reaches temperature.
-
-
Workup: Cool to RT. The byproduct is iodobenzene (PhI).[1] Remove solvent and PhI via vacuum distillation or column chromatography.
Protocol B: N-Phenylation of Amines (The Triflate Advantage)
Target: N-phenylation of morpholine. Why Triflate? DPIC would require excessive heat and could lead to mixtures of regioisomers if the benzyne intermediate is not trapped perfectly.
Step-by-Step:
-
Setup: Charge flask with Diphenyliodonium Triflate (1.1 equiv), Morpholine (1.0 equiv), and CuI (10 mol%).
-
Base: Add
or (2.0 equiv). -
Solvent: Add DCM or Toluene (0.2 M).
-
Reaction: Stir at Room Temperature to 40°C for 4-12 hours.
-
Mechanism: Cu(I)/Cu(III) oxidative addition cycle.
-
Workup: Filter through a silica pad to remove copper salts. Concentrate and purify.
-
Data Support: Yields for this protocol typically exceed 85% with triflates, whereas DPIC yields are often <50% for simple amines due to oligomerization of benzyne.
-
Part 4: Safety & Stability
Thermal Stability
-
DPIC: Decomposes at 220°C . It is significantly safer than its precursor, benzenediazonium-2-carboxylate, which is shock-sensitive and explosive. DPIC is considered a "tamed" source of benzyne.
-
Triflate: Melting point ~180°C. Generally thermally stable but should not be heated dry.
Chemical Compatibility[2]
-
DPIC: Compatible with acid-sensitive substrates (neutral conditions). Incompatible with Lewis acids that might decarboxylate it prematurely.
-
Triflate: The triflate anion is non-nucleophilic, but the reaction generates strong acid (TfOH) if a base is not included.
Part 5: Strategic Recommendations
Use the following decision matrix to select the correct reagent.
Figure 2: Decision Matrix for Reagent Selection.
Final Recommendation
For routine drug discovery applications (e.g., adding a phenyl group to a lead compound), Diphenyliodonium Triflate is the industry standard due to its mild conditions, solubility, and high chemoselectivity. DPIC should be reserved for scaffold synthesis where the benzyne mechanism allows for unique bond constructions that are impossible via standard cross-coupling.
References
-
Mechanistic Insight (Benzyne Generation)
-
Copper-Catalyzed Arylation (Triflates)
-
Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science.[1]
-
-
Synthesis & Utility of DPIC
-
General Review of Diaryliodonium Salts
- Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium salts: A journey from obscurity to fame.
-
Atom Economy & Green Chemistry
- Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and chemical industry. Resource-Efficient Technologies.
Sources
- 1. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 2. Diphenyliodonium triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]
- 3. Copper-Catalyzed P-Arylation via Direct Coupling of Diaryliodonium Salts with Phosphorus Nucleophiles at Room Temperature [organic-chemistry.org]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
Structural Elucidation of Diphenyliodonium-2-carboxylate: A Comparative Spectroscopic Guide
Executive Summary: The Zwitterionic Paradox
Diphenyliodonium-2-carboxylate (DPIC) is a critical benzyne precursor and photoacid generator. However, confirming its structure is a notorious challenge in quality control (QC) due to its unique bonding environment. Unlike standard organic salts, DPIC exists at the boundary of a zwitterionic inner salt and a cyclic hypervalent iodine species .
This guide objectively compares the three primary spectroscopic validation methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography—to determine which technique offers the most reliable "fingerprint" for structural confirmation. We analyze DPIC against its primary impurities: the starting material (2-iodobenzoic acid) and non-cyclic analogs (diphenyliodonium chloride).
The Structural Enigma
To validate DPIC, one must prove the existence of the intramolecular I···O secondary bond . This interaction distorts the geometry and alters the electronic environment of the carboxylate, making standard library matching difficult.
The Resonance Problem
The molecule resonates between two forms:
-
Open Zwitterion: An anionic carboxylate electrostatically attracted to a cationic iodine.
-
Cyclic Hypervalent: A covalent-like coordination forming a 5-membered ring (benziodoxole).
Visualization of Structural Resonance
The following diagram illustrates the structural duality that spectroscopic methods must resolve.
Figure 1: The resonance equilibrium between the zwitterionic and hypervalent forms of DPIC. Analytical methods must detect the specific I···O interaction that stabilizes Form B.
Comparative Analysis of Analytical Methods
We evaluated three methods for their ability to distinguish DPIC from 2-iodobenzoic acid (starting material).
Method A: Infrared Spectroscopy (IR)
Verdict: Best for Rapid Routine Screening.
IR is the fastest way to confirm the loss of the carboxylic acid proton and the formation of the zwitterion.
-
The Diagnostic Shift: In 2-iodobenzoic acid, the Carbonyl (C=O) stretch appears at 1680–1700 cm⁻¹ (typical for acid dimers). In DPIC, the unique I···O coordination shifts this band significantly.
-
Performance vs. Alternative: Unlike standard esters (1735 cm⁻¹) or simple carboxylate salts (1550–1610 cm⁻¹ broad), DPIC exhibits a sharp, distinct band often found between 1600–1640 cm⁻¹ . This "pseudo-lactone" character is the primary IR signature.
Method B: X-Ray Crystallography
Verdict: The Gold Standard for Absolute Confirmation.
While slow, X-ray diffraction provides the only definitive proof of the hypervalent bond. It measures the I[1][2][3]···O distance, distinguishing it from a simple ionic salt packing.
Table 1: Crystallographic Parameters of DPIC vs. Standard Covalent Bonds
| Parameter | DPIC Observed Value [1][2] | Standard Covalent Value | Standard Van der Waals Sum | Interpretation |
| I-C Bond Length | 2.105 Å / 2.119 Å | ~2.10 Å | N/A | Typical C(sp2)-I bond. |
| I···O Distance | 2.478 Å | 2.14 Å (I-O covalent) | 3.50 Å (I + O radii) | Definitive Feature: Shorter than VdW, longer than covalent. |
| C-I-O Angle | 80.4° | N/A | N/A | Distorted T-shape (Hypervalent geometry). |
| C-I-C Angle | 95.2° | ~120° (sp2) | N/A | Indicates electronic repulsion/distortion. |
Method C: Nuclear Magnetic Resonance (NMR)
Verdict: Essential for Purity, but structurally ambiguous without specific solvents.
-
Solvent Constraint: DPIC is insoluble in non-polar solvents (CDCl₃). DMSO-d6 is required.[4][5][6][7]
-
The "Vanishing" Proton: The most obvious confirmation is the disappearance of the carboxylic acid proton (typically ~13 ppm in the starting material).
-
Carbon Shift: The carbonyl carbon in DPIC is deshielded relative to the acid, but the effect is subtle compared to the IR shift.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Oxone oxidation method , which is superior to the classic persulfate route in terms of yield and safety.
Synthesis (for Reference Standard)
-
Reagents: Dissolve 2-iodobenzoic acid (1.0 eq) in DCM/MeNO₂. Add benzene (1.1 eq).
-
Oxidation: Slowly add Oxone® (potassium peroxymonosulfate) and sulfuric acid at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Isolation: Pour into ice water. The zwitterion precipitates. Filter and wash with diethyl ether to remove unreacted benzene and iodobenzoic acid.
Spectroscopic Validation Workflow
The following flowchart details the self-validating logic for confirming the product.
Figure 2: Analytical decision tree for validating DPIC batches. Note that solubility is the first "gate" for purity.
Detailed NMR Protocol
-
Instrument: 400 MHz or higher.[8]
-
Solvent: DMSO-d6 (Dry). Note: Water content in DMSO can broaden the peaks due to proton exchange.
-
Procedure:
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 1H spectrum (16 scans).
-
Critical Check: Verify the absence of the broad singlet at 13.0 ppm (COOH). Verify the doublet of doublets at ~8.0-8.2 ppm corresponding to the proton ortho to the iodine on the benzoate ring.
-
References
-
National Institutes of Health (NIH). (2023). Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Bond lengths (A) and angles (deg) in diphenyliodonium. Retrieved from [Link][6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 4. ckgas.com [ckgas.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - Prove your humanity [reddit.com]
- 8. scienceopen.com [scienceopen.com]
Comparative Guide: Benchmarking Benzyne Precursor Efficiency
Executive Summary: The "Ortho-Aryne" Renaissance
In modern drug discovery, the benzyne (ortho-aryne) intermediate has transitioned from a high-energy curiosity to a programmable staple for constructing privileged pharmacophores. Its ability to undergo [4+2] cycloadditions, nucleophilic arylations, and σ-bond insertions allows for the rapid assembly of complex heterocycles (e.g., triptycenes, isoquinolines) inaccessible via standard cross-coupling.
However, the "yield gap" between precursors is significant. This guide objectively benchmarks the three dominant benzyne generation platforms: Silyl Triflates (Kobayashi) , Anthranilic Acids , and 1,2-Dihalobenzenes .
The Decision Matrix
-
Select Kobayashi Precursors if: You require high functional group tolerance, mild conditions (RT), and yields >80%.
-
Select Anthranilic Acid if: You are scaling up (>100g), cost is the primary driver, and the substrate survives oxidative/thermal stress.
-
Select Dihalobenzenes if: You are performing simple arylation on robust substrates compatible with organolithiums.
Precursor Landscape & Mechanistic Pathways
The efficiency of benzyne generation is dictated by the "trigger" mechanism—how cleanly the leaving groups are eliminated to reveal the triple bond.
Mechanistic Visualization (DOT)
The following diagram illustrates the convergence of these three methods onto the benzyne intermediate and its subsequent trapping.
Figure 1: Convergence of precursor elimination pathways. Note the mild fluoride trigger for Kobayashi precursors versus the thermal/chemical triggers for others.
Comparative Performance Analysis
The following data aggregates average yields from recent literature (2015–2024) for the standard trapping of benzyne with Furan (Diels-Alder) to form 1,4-epoxy-1,4-dihydronaphthalene.
| Metric | Kobayashi Method (Silyl Triflate) | Anthranilic Acid (Diazotization) | Dihalobenzene (Mg/Li Exchange) |
| Reagents | CsF or TBAF, MeCN | Isoamyl nitrite, Reflux | n-BuLi or Mg, THF |
| Trigger | Fluoride (Chemoselective) | Thermal (-N₂, -CO₂) | Strong Base / Metal |
| Avg. Yield (Furan) | 85% - 94% | 45% - 65% | 30% - 55% |
| Atom Economy | Poor (Loss of TMS + OTf groups) | Moderate (Loss of N₂ + CO₂) | Poor (Loss of Metal salts) |
| Temp. Range | 25°C (RT) | 60°C - 80°C (Reflux) | -78°C to 0°C |
| Safety Profile | High (Stable precursor) | Low (Explosive intermediate risk) | Moderate (Pyrophoric reagents) |
| Cost (per mmol) | High ( | Low ($) | Moderate ( |
Technical Commentary
-
Kobayashi (The Gold Standard): The 2-(trimethylsilyl)phenyl triflate precursor allows for the generation of benzyne under essentially neutral conditions. The driving force is the formation of the strong Si-F bond (approx. 135 kcal/mol). This method avoids the "dumpster fire" of side reactions seen with strong bases or high heat [1].
-
Anthranilic Acid: While atom-economical, the in situ generation of the diazonium carboxylate (zwitterion) requires careful thermal management. If the diazonium species accumulates before decomposition, catastrophic vessel failure can occur. Yields suffer due to competitive diazonium coupling side reactions [2].
Experimental Protocols
Protocol A: The Kobayashi Method (High Yield / High Precision)
Recommended for: Late-stage functionalization, complex natural product synthesis.
Materials:
-
2-(Trimethylsilyl)phenyl triflate (1.0 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv) - Must be dried under vacuum at 150°C prior to use.
-
Trapping Agent (e.g., Furan) (1.5 - 2.0 equiv)
-
Acetonitrile (MeCN) (Anhydrous)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon.
-
Solvation: Add CsF (2.0 equiv) and the Trapping Agent (1.5 equiv) to the flask. Suspend in MeCN (0.1 M concentration relative to precursor).
-
Initiation: Dissolve the Silyl Triflate precursor (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the CsF suspension via syringe pump over 30 minutes.
-
Why? Slow addition keeps the steady-state concentration of benzyne low, preventing benzyne-benzyne polymerization (biphenylene formation).
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of triflate).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The Anthranilic Acid Method (Scalable / Low Cost)
Recommended for: Simple substrates, large-scale preparation of triptycenes.
Materials:
-
Anthranilic acid (1.0 equiv)[1]
-
Isoamyl nitrite (1.5 equiv)
-
Trapping Agent (e.g., Anthracene) (1.0 equiv)[1]
-
1,2-Dichloroethane (DCE) or DME
Workflow:
-
Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Purge with N₂.
-
Solvation: Dissolve the Trapping Agent and Isoamyl nitrite in refluxing DCE.
-
Addition (Critical): Dissolve Anthranilic acid in a minimal volume of solvent (DME/DCE). Add this solution dropwise to the refluxing mixture over 1 hour.
-
Safety Note:Never mix anthranilic acid and nitrite in a closed system at room temperature. The diazonium carboxylate precipitate is shock-sensitive. Immediate thermal decomposition is required.
-
-
Reaction: Reflux for an additional 1 hour until gas evolution (N₂/CO₂) ceases.
-
Workup: Cool to RT. Evaporate solvent.
-
Purification: Recrystallization is often sufficient due to the stability of the products (e.g., triptycene).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (Kobayashi) | "Wet" Fluoride Source | CsF is hygroscopic. If "wet," it hydrolyzes the triflate instead of triggering elimination. Use spray-dried CsF or switch to TBAF (though TBAF is more basic). |
| Dimerization (Biphenylene) | High Benzyne Conc. | The rate of generation exceeds the rate of trapping. Decrease addition rate of the precursor. Increase equivalents of the trap. |
| Explosion/Pop (Anthranilic) | Accumulation of Diazonium | Addition rate was too fast; reflux temperature was too low. Ensure vigorous reflux before starting addition. |
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[2] Chemistry Letters, 12(8), 1211–1214. Link
-
Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577. Link
-
Loghmani-Khouzani, H., et al. (2008). A novel method for the generation of benzyne from anthranilic acid.[3] Journal of Chemical Research. Link
-
Dubrovskiy, A. V., Markina, N. A., & Larock, R. C. (2013). Use of Benzynes for the Synthesis of Heterocycles.[4] Organic & Biomolecular Chemistry, 11(2), 191-218. Link
Sources
Validating the purity of commercial Diphenyliodonium-2-carboxylate.
Executive Summary: The "Inner Salt" Challenge
Diphenyliodonium-2-carboxylate (DPIC) is a unique zwitterionic "inner salt" widely used as a thermal or photochemical precursor for benzyne (1,2-didehydrobenzene). Unlike the popular Kobayashi precursor (2-(trimethylsilyl)phenyl triflate), DPIC offers a metal-free, fluoride-free route to arynes.
However, commercial batches frequently suffer from inconsistent purity due to its synthesis from 2-iodobenzoic acid. Common contaminants include unreacted starting material (2-iodobenzoic acid), inorganic oxidants (persulfates), and hydrolysis products. These impurities drastically alter the decomposition temperature (
This guide provides a rigorous validation protocol to ensure your DPIC reagent is chemically competent for high-value synthesis.
Analytical Validation Protocol
To validate DPIC, one must confirm it exists as the zwitterion (inner salt) and not the protonated acid salt.
A. Physical & Solubility Inspection
-
Visual: High-purity DPIC is a white microcrystalline solid .
-
Red Flag: Yellow or pink discoloration indicates free iodine or photo-degradation.
-
Red Flag: Clumping indicates excessive water content (hygroscopicity).
-
-
Solubility Heuristic (The "DMSO Test"):
-
DPIC is insoluble in non-polar organic solvents (DCM, Toluene, Ether) and cold water.
-
It is soluble in DMSO, Methanol, and hot water.
-
Test: If your sample dissolves readily in DCM, it is likely significant protonated 2-iodobenzoic acid impurity, not the zwitterion.
-
B. Nuclear Magnetic Resonance (NMR) Profiling
Solvent: DMSO-d
| Nucleus | Feature | Acceptance Criteria | Impurity Marker (Reject) |
| Aromatic Region | Multiplets at | Broad singlet >10 ppm (COOH of 2-iodobenzoic acid). | |
| Ortho-Protons | Doublet approx | Significant shifts upfield indicating loss of hypervalent bond. | |
| Carboxylate | Distinct peak | Shifted carbonyl indicating protonated acid. |
C. Thermal Analysis (DSC/TGA) – Critical for Safety
DPIC functions by thermal decomposition. Purity is directly correlated to the sharpness of this event.
-
Method: Differential Scanning Calorimetry (DSC) at 10°C/min under N
. -
Standard: Sharp endothermic melting followed immediately by exothermic decomposition at 220–226°C .
-
Failure Mode: Broad decomposition starting <200°C indicates ionic impurities or hydration that lowers the activation energy barrier, risking premature benzyne release.
Comparative Performance Analysis
How does DPIC compare to the industry-standard Kobayashi Precursor?
Table 1: Benzyne Precursor Performance Matrix
| Feature | Diphenyliodonium-2-carboxylate (DPIC) | Kobayashi Precursor (Silyl Triflate) | Anthranilic Acid |
| Trigger | Thermal ( | Chemical (Fluoride: CsF, TBAF) | Chemical (Isoamyl nitrite) |
| Activation Temp | High (>150°C) or Photolysis | Room Temperature (25°C) | Mild (60°C) |
| Conditions | Neutral, Non-Basic | Mildly Basic (due to F | Acidic/Oxidative |
| Atom Economy | Moderate (Loses PhI + CO | Poor (Loses TMS-F + TfO | High (Loses N |
| Cost Efficiency | High (Cheap starting materials) | Low (Expensive synthesis) | Very High |
| Safety Profile | Explosive (Shock/Heat sensitive) | Stable | Explosive (Diazonium intermediate) |
| Best Application | Acid/Base sensitive substrates; Bulk commodity synthesis. | Complex total synthesis; Late-stage functionalization. | Low-cost, robust substrates. |
Experimental Protocols
Protocol A: Purification via Recrystallization
Commercial samples often require this step to remove inorganic salts.
-
Dissolution: Suspend 5.0 g of crude DPIC in 100 mL of boiling water .
-
Filtration: Filter the hot solution rapidly through a sintered glass funnel to remove insoluble impurities (e.g., polymer/iodine).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. The zwitterion is insoluble in cold water and will crystallize.
-
Collection: Filter the white needles, wash with cold water (
mL) and diethyl ether ( mL) to remove organic surface impurities. -
Drying: Dry under high vacuum in the dark (P
O desiccator recommended) for 24h.
Protocol B: Standardized Benzyne Trapping Assay
Use this to calculate "Active Purity" (yield of benzyne generated).
-
Setup: Flame-dry a reaction vial. Add DPIC (1.0 equiv) and Furan (solvent/trap, excess 20 equiv).
-
Reaction: Heat to 100°C (if using photo-activation) or use a high-boiling solvent like diglyme at 160°C for thermal activation. Note: Pure DPIC requires high temps (approx 200°C) for rapid thermal decomp, but in solution, it often decomposes slower at lower temps.
-
Recommendation: For validation, use Diglyme at 170°C for 1 hour.
-
-
Workup: Cool, remove solvent in vacuo.
-
Analysis: Add internal standard (e.g., mesitylene). Analyze crude via
H NMR.[1] -
Calculation: Measure yield of the Diels-Alder adduct (1,4-epoxy-1,4-dihydronaphthalene).
-
Target: >85% yield relative to theoretical max.
-
Visualizing the Validation Workflow
The following diagram outlines the decision matrix for validating commercial DPIC batches.
Figure 1: Step-by-step decision matrix for validating Diphenyliodonium-2-carboxylate purity.
Mechanism of Action Comparison
Figure 2: Mechanistic comparison of thermal vs. chemical activation for benzyne generation.
References
-
Kitamura, T. , & Stang, P. J. (1988). Preparation and Reactions of (2-(Trimethylsilyl)phenyl)iodonium Triflates. An Efficient Benzyne Precursor. The Journal of Organic Chemistry. Link
-
Scherrer, R. A. , & Beatty, H. R. (1980). 2-Carboxy- and 2-sulfodiphenyliodonium inner salts. New reagents for the arylation of nucleophiles. The Journal of Organic Chemistry. Link
-
Fillion, E. (2001). Diphenyliodonium-2-carboxylate.[2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis (e-EROS). Link
-
Olofsson, B. (2019). Arylation with Diaryliodonium Salts.[5][7][8][9][10] Topics in Current Chemistry. Link
-
Organic Syntheses. (1966). Benzenediazonium-2-carboxylate and Biphenylene. Org.[6][7][9][11] Synth. 46, 107. Link
Sources
- 1. rsc.org [rsc.org]
- 2. DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE | CAS: 1488-42-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 1488-42-2 CAS MSDS (DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS:1488-42-2 FT-0625272 DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE Product Detail Information [finetechchem.com]
- 5. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. ckgas.com [ckgas.com]
A Comparative Guide to the Kinetics of Benzyne Formation from Diphenyliodonium-2-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the fleeting yet powerful intermediate, benzyne, offers a direct path to constructing complex molecular architectures. Its generation from stable precursors is a critical consideration for any synthetic campaign. This guide provides a deep dive into the kinetic studies of benzyne formation, with a primary focus on the widely used precursor, diphenyliodonium-2-carboxylate. We will objectively compare its performance against other common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Enduring Utility of Benzyne in Synthesis
Benzyne, a neutral and highly reactive intermediate characterized by a formal triple bond within a benzene ring, is a powerful tool for the rapid construction of functionalized aromatic systems.[1] Its high reactivity stems from the significant ring strain and the electrophilic nature of the strained bond.[1] This reactivity is harnessed in a variety of transformations, including nucleophilic additions, pericyclic reactions like Diels-Alder cycloadditions, and C-H insertion reactions. The transient nature of benzyne necessitates its in situ generation from stable precursors, making the choice of precursor and the understanding of its decomposition kinetics paramount for controlling reaction outcomes and ensuring reproducibility.
Diphenyliodonium-2-carboxylate: The Workhorse Precursor
Diphenyliodonium-2-carboxylate stands out as a popular and commercially available precursor for benzyne generation. It is a crystalline, bench-stable solid that, upon heating, undergoes thermal decomposition to furnish benzyne, iodobenzene, and carbon dioxide.[2]
Mechanism of Benzyne Formation
The thermal decomposition of diphenyliodonium-2-carboxylate proceeds through a concerted mechanism. The carboxylate group acts as an internal nucleophile, attacking the ipso-carbon bearing the iodonium moiety. This initiates the extrusion of iodobenzene and carbon dioxide, resulting in the formation of the benzyne intermediate.
Caption: Thermal decomposition of Diphenyliodonium-2-carboxylate to benzyne.
The kinetics of this decomposition are critical for practical applications. A slow, controlled generation of benzyne is often desirable to minimize side reactions, such as benzyne dimerization.
Comparative Kinetic Analysis of Benzyne Precursors
While diphenyliodonium-2-carboxylate is a reliable choice, several other precursors offer advantages in terms of milder reaction conditions or different reactivity profiles. A direct kinetic comparison is essential for selecting the optimal precursor for a given transformation.
| Precursor | Activation Method | Typical Conditions | Relative Rate (Qualitative) | Key Advantages | Key Disadvantages |
| Diphenyliodonium-2-carboxylate | Thermal | Refluxing 1,2-dichloroethane or toluene | Moderate | Bench-stable, commercially available, neutral byproducts | High temperatures required |
| 2-(Trimethylsilyl)phenyl triflate | Fluoride source (e.g., CsF, TBAF) | Room temperature to moderate heating | Fast | Mild conditions, high yields | Moisture sensitive, fluoride source can be basic |
| Benzenediazonium-2-carboxylate | Thermal or Photochemical | Aprotic solvents, often generated in situ | Very Fast | Low temperature generation possible | Explosive hazard, requires careful handling |
| 1-Aminobenzotriazole | Oxidation (e.g., lead tetraacetate) | Mild conditions | Moderate | Avoids strong bases or fluoride | Stoichiometric oxidant required |
Note: The relative rates are qualitative and can be influenced by solvent, concentration, and the specific trapping agent used.
Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, well-designed and validated experimental protocols are essential. Here, we provide a detailed methodology for monitoring the kinetics of benzyne formation from diphenyliodonium-2-carboxylate using ¹H NMR spectroscopy.
Kinetic Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time. By integrating the signals of starting materials and products, one can determine their concentrations over time and subsequently calculate the reaction rate constants.
Objective: To determine the rate constant for the thermal decomposition of diphenyliodonium-2-carboxylate by monitoring the disappearance of its aromatic signals and the appearance of the signals of a trapped benzyne adduct.
Materials:
-
Diphenyliodonium-2-carboxylate
-
Benzyne trapping agent (e.g., Furan or Tetraphenylcyclopentadienone)
-
Deuterated solvent (e.g., Toluene-d₈, 1,2-Dichlorobenzene-d₄)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene or Mesitylene)
-
NMR tubes (J. Young tubes are recommended for reactions at elevated temperatures)
-
NMR spectrometer
Caption: Workflow for NMR-based kinetic analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
In a vial, accurately weigh diphenyliodonium-2-carboxylate (e.g., 0.05 mmol), the chosen trapping agent (a stoichiometric excess, e.g., 3-5 equivalents, is recommended to ensure efficient trapping), and the internal standard (e.g., 0.025 mmol).[3]
-
Dissolve the solids in a known volume of the deuterated solvent (e.g., 0.5 mL). Ensure complete dissolution.[4]
-
Transfer the solution to an NMR tube. If using a standard NMR tube, ensure it is properly sealed. For reactions above the solvent's boiling point, a J. Young tube is mandatory.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the probe to the desired reaction temperature. Allow the temperature to equilibrate for several minutes before starting the experiment.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before the reaction has significantly progressed (t=0). This will serve as the reference for initial concentrations.
-
Initiate the kinetic experiment by setting up a series of ¹H NMR acquisitions at regular time intervals. The frequency of acquisition will depend on the expected reaction rate. For slower reactions, spectra might be taken every 15-30 minutes, while faster reactions may require acquisition every 1-5 minutes.[5]
-
Ensure that the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being monitored to ensure quantitative integration.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of the starting material (e.g., aromatic protons of diphenyliodonium-2-carboxylate), the benzyne-adduct product, and the internal standard.
-
The concentration of the starting material at each time point ([A]t) can be calculated relative to the constant concentration of the internal standard.
-
For a first-order reaction, a plot of ln([A]t) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.
-
Self-Validation and Trustworthiness:
-
The use of an internal standard of known concentration is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time.
-
Confirming the identity of the benzyne-adduct by comparison with authentic samples or through 2D NMR techniques (COSY, HSQC) validates that the desired reaction is being monitored.
-
Running the experiment at different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius equation, providing further kinetic characterization.
Alternative Benzyne Precursors: A Comparative Overview
While diphenyliodonium-2-carboxylate is a valuable tool, other precursors offer distinct advantages that may be better suited for specific synthetic challenges.
2-(Trimethylsilyl)phenyl Triflates (Kobayashi Precursor)
This class of precursors, developed by Kobayashi and coworkers, generates benzyne under exceptionally mild conditions through the action of a fluoride source.[2] The reaction is driven by the high affinity of fluoride for silicon.
Mechanism: The fluoride ion attacks the trimethylsilyl group, leading to the elimination of trimethylsilyl fluoride and the triflate anion, generating benzyne.
Sources
Computational Guide: Diphenyliodonium-2-carboxylate (DPIC) Mechanism & Performance
Executive Summary
Diphenyliodonium-2-carboxylate (DPIC) , often referred to as the "inner salt," represents a distinct class of benzyne precursors characterized by its zwitterionic nature. Unlike silyl triflates (Kobayashi precursors) that rely on chemical triggering (fluoride), DPIC operates via thermal decomposition .
This guide synthesizes computational data (DFT) and experimental protocols to evaluate DPIC against its primary alternatives. Computational studies reveal that DPIC’s utility is defined by a high activation barrier (
The Mechanistic Landscape: Computational Insights
To understand why DPIC behaves differently from silyl triflates, we must look at the Density Functional Theory (DFT) profile of its decomposition.
The Decomposition Pathway
Computational studies (typically B3LYP/6-31G* or M06-2X levels) describe the fragmentation of DPIC as a concerted but asynchronous process.
-
Ground State (GS): The molecule exists as a stable zwitterion. The electrostatic attraction between the carboxylate (
) and the iodonium center ( ) stabilizes the ground state, contributing to the high thermal requirement. -
Transition State (TS): The TS involves the simultaneous lengthening of the
bond and the bond. -
Product Release: The collapse yields benzyne, iodobenzene (PhI), and carbon dioxide (
).
Key Computational Finding: The reaction is entropically driven. While the enthalpy of activation (
Visualization: DPIC Thermal Decomposition Pathway
The following diagram illustrates the mechanistic flow and energy states derived from computational models.
Figure 1: Thermal decomposition pathway of DPIC showing the high-energy transition state required to overcome zwitterionic stabilization.
Comparative Performance Analysis
This section objectively compares DPIC against the industry-standard Kobayashi precursor (2-(trimethylsilyl)phenyl triflate).
Energetics and Conditions
Data synthesized from kinetic studies and DFT calculations.
| Feature | DPIC (Inner Salt) | Silyl Triflate (Kobayashi) | Anthranilic Acid |
| Activation Mode | Thermal ( | Chemical ( | Chemical (Diazotization) |
| High ( | Low (post- | Medium | |
| Atom Economy | High (Byproducts: | Low (Byproducts: TMS-F, TfO-, cation) | Medium ( |
| Solvent Compatibility | Restricted (Low solubility; needs Diglyme/DMSO) | Excellent (ACN, THF, DCM, Toluene) | Good |
| Base Sensitivity | Excellent (Neutral conditions) | Poor (Fluoride is basic/nucleophilic) | Poor (Requires oxidizing/acidic) |
Decision Matrix: When to use DPIC?
Use DPIC when:
-
Substrate is Base-Sensitive: Your trapping agent decomposes in the presence of Fluoride (e.g., CsF, TBAF) or strong bases.
-
Lewis Acid Sensitivity: You cannot tolerate the silyl byproducts.
-
High-Temperature Tolerance: Your substrate is thermally stable at
C.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocol includes "Checkpoints" to validate the reaction progress.
Protocol A: Thermal Generation of Benzyne from DPIC
Objective: Diels-Alder cycloaddition with 1,3-diphenylisobenzofuran (DPIBF).
Reagents:
-
Diphenyliodonium-2-carboxylate (DPIC) [1.2 equiv]
-
1,3-Diphenylisobenzofuran (Trapping Agent) [1.0 equiv]
-
Solvent: Diglyme (bis(2-methoxyethyl)ether) - Essential for solubility and high boiling point.
Workflow:
-
Preparation (Inert Atmosphere):
-
Flame-dry a reaction vial equipped with a stir bar.
-
Add DPIC (solid) and the trapping agent.
-
Checkpoint 1: Ensure DPIC is finely powdered to aid dispersion, though it may not fully dissolve at RT.
-
-
Solvation & Heating:
-
Add Diglyme (0.1 M concentration relative to limiting reagent).
-
Heat the mixture to 160–170°C .
-
Observation: Evolution of gas bubbles (
) indicates the initiation of decomposition.
-
-
Reaction Monitoring:
-
Maintain temperature for 1–2 hours.
-
Checkpoint 2 (Visual): The bright yellow fluorescence of DPIBF should fade as it converts to the Diels-Alder adduct.
-
Checkpoint 3 (TLC): Monitor the disappearance of the trapping agent. DPIC itself is hard to monitor by TLC due to streaking.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether.
-
Wash with water (
) to remove Diglyme (critical step, as Diglyme is miscible with water). -
Dry over
and concentrate.
-
Computational Validation Workflow
If you are running a DFT study to predict regioselectivity with DPIC-generated benzyne:
Figure 2: Computational workflow for predicting aryne reactivity, emphasizing solvation models relevant to DPIC.
References
-
Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123–1178. Link
-
Garg, N. K., et al. (2016). Computational predictions of substituted benzyne and indolyne regioselectivities. Chemical Science. (Discusses the Distortion/Interaction model applicable to benzyne flux). Link
-
Kitamura, T. (2012). (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses, 89, 98-104. (Provides comparative data on silyl triflate vs DPIC). Link
-
Waser, J. (2022). Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules. (Review including thermal decomposition mechanisms). Link
Technical Guide: Green Chemistry Assessment of Diphenyliodonium-2-carboxylate (DPIC)
Executive Summary
This guide provides a technical assessment of Diphenyliodonium-2-carboxylate (DPIC) as a benzyne precursor, specifically evaluating its "Green Chemistry" profile against the two industry standards: the explosive Benzenediazonium-2-carboxylate and the widely used Kobayashi precursor (2-(trimethylsilyl)phenyl triflate).
The Verdict: DPIC represents a "Safety-Green" compromise. While it resolves the critical explosion hazards of diazonium salts (Safety), it exhibits poor Atom Economy (AE) due to the stoichiometric release of high-molecular-weight iodobenzene. It is the optimal choice for large-scale processes where safety protocols prohibit shock-sensitive reagents, but where fluoride waste streams (required for silyl triflates) are restricted.
Technical Introduction: The Benzyne Challenge
Benzyne (
DPIC (CAS: 1488-42-2) is a zwitterionic iodonium salt that decomposes thermally or photochemically to generate benzyne.
Mechanism of Action
Upon heating (typically
Figure 1: Thermal decomposition pathway of DPIC showing the stoichiometric ejection of iodobenzene.
Comparative Green Metrics Analysis
This section quantitatively compares DPIC against its primary competitors.
Atom Economy (AE) & Mass Efficiency
Green Chemistry Principle #2 (Atom Economy) is the primary weakness of DPIC.
-
DPIC: Loses
( ) and ( ). -
Kobayashi Precursor: Loses
( ) and Triflate anion ( ), plus requires a stoichiometric fluoride source (e.g., ). -
Diazonium Carboxylate: Loses
( ) and ( ). Note: While AE is high, safety is critical.
Table 1: Stoichiometric Mass Balance (Benzyne Generation)
| Metric | DPIC | Kobayashi Precursor (Silyl Triflate) | Benzenediazonium-2-carboxylate |
| Precursor MW | 324.11 g/mol | 298.33 g/mol | 148.12 g/mol |
| Activator Required | None (Thermal) | Fluoride (CsF or TBAF) | None (Thermal) |
| Primary Waste | Iodobenzene (204 Da) | TMS-F + Sulfonate Salt | Nitrogen Gas |
| Atom Economy (AE) * | ~23.4% | ~25.5% (w/ CsF) | ~51.3% |
| E-Factor Impact | High (Heavy Iodine waste) | Medium (Fluoride salts) | Low (Gaseous waste) |
| Recyclability | Iodobenzene can be recovered | Difficult to recycle silyl waste | N/A |
*AE calculated based on the isolation of Benzyne (
Safety Profile (Process Hazard Analysis)
Green Chemistry Principle #12 (Inherently Safer Chemistry) is where DPIC outperforms the diazonium salt.
-
Diazonium Salt: Known to detonate violently when dry or scraped.[1] Requires storage in wet solvent. High risk of runaway reaction.
-
DPIC: Bench-stable solid. Non-explosive under standard storage. Decomposes in a controlled manner at elevated temperatures.[1]
-
Kobayashi: Stable liquid/solid. No explosion hazard.
Energy Efficiency
-
DPIC: Requires high temperatures (
in mesitylene or diglyme) or photolysis. (Low Energy Efficiency) -
Kobayashi: Reacts at
to Room Temperature. (High Energy Efficiency)
Experimental Protocols
To validate these metrics, the following protocols are standardized for the synthesis of a benzyne-furan adduct (1,4-epoxy-1,4-dihydronaphthalene).
Protocol A: Synthesis of DPIC (The Scherrer Method)
A self-validating protocol ensuring high purity to prevent premature decomposition.
-
Reagents: 2-Iodobenzoic acid (24.8 g, 0.1 mol), Benzene (excess), Potassium Persulfate (
), Sulfuric Acid. -
Oxidation: Dissolve 2-iodobenzoic acid in concentrated
. Cool to . Slowly add to generate the iodine(III) species in situ. -
Coupling: Add benzene (0.6 mol) slowly, maintaining temperature
. Stir for 2 hours. -
Precipitation: Pour the mixture onto crushed ice. The zwitterionic DPIC precipitates as a white solid.
-
Purification: Filter and wash copiously with water (to remove acid) and diethyl ether (to remove unreacted benzene).
-
Drying: Air dry in the dark. Checkpoint: Melting point should be
(dec).
Protocol B: Green Benzyne Trapping (DPIC vs. Kobayashi)
Method 1: DPIC (Thermal)
-
Setup: Flame-dried pressure tube or reflux apparatus.
-
Mix: Suspend DPIC (1.0 equiv) and Furan (5.0 equiv) in 1,2-dichloroethane (DCE) or Diglyme.
-
Reaction: Heat to reflux (
for DCE, higher for Diglyme) for 2 hours. The mixture will turn homogeneous as DPIC decomposes. -
Workup: Cool. Remove solvent.[2][3] The residue contains the product and iodobenzene.[4]
-
Separation: Flash chromatography is required to separate the product from the stoichiometric iodobenzene waste.
Method 2: Kobayashi (Fluoride)
-
Setup: Standard round-bottom flask.
-
Mix: Dissolve 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and Furan (5.0 equiv) in Acetonitrile (
). -
Activation: Add CsF (2.0 equiv) at Room Temperature.
-
Reaction: Stir for 2 hours.
-
Workup: Aqueous wash to remove salts. Evaporate solvent.
Decision Matrix: When to Use DPIC?
Use the following logic flow to determine if DPIC is the correct "Green" choice for your specific application.
Figure 2: Selection logic for benzyne precursors based on safety, stability, and waste constraints.
Conclusion
Diphenyliodonium-2-carboxylate is a Tier 2 Green Reagent . It eliminates the severe physical safety hazards of diazonium salts, satisfying the "Inherently Safer Chemistry" principle. However, it fails the "Atom Economy" principle due to the generation of stoichiometric iodobenzene waste.
Recommendation: DPIC is the superior choice when:
-
Safety is paramount: Avoiding the explosion risk of diazonium salts.
-
Fluoride is incompatible: When acid-sensitive silyl groups are present elsewhere in the molecule, or fluoride waste treatment is unavailable.
-
Iodine Recovery is possible: On a process scale, the iodobenzene byproduct can be recovered via distillation and re-oxidized, creating a closed-loop iodine cycle that significantly improves the net green metrics.
References
-
Kitamura, T., & Stang, P. J. (1988). Preparation and Reactions of Diaryliodonium Salts.[2][5][6][7][8] The Journal of Organic Chemistry.
-
Scherrer, R. A., & Beatty, H. R. (1980). 2-Carboxy-diphenyliodonium Inner Salt.[9] Organic Syntheses.[4][2][3][10][11]
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters.
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice.[3] Oxford University Press. (Defines the 12 Principles used in this assessment).
-
Loghmani-Khouzani, H., et al. (2008). Crystal structure and thermal decomposition of diphenyliodonium-2-carboxylate. Journal of Chemical Crystallography.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenyliodonium-2-carboxylate | Photocatalyst Reagent [benchchem.com]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1488-42-2 CAS MSDS (DIPHENYLIODONIUM-2-CARBOXYLATE MONOHYDRATE, 98+%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Diphenyliodonium-2-carboxylate Monohydrate
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. Diphenyliodonium-2-carboxylate monohydrate, a versatile and effective photoinitiator and reagent in organic synthesis, demands a handling and disposal protocol that is both scientifically sound and compliant with regulatory standards.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Hazard Assessment
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with Diphenyliodonium-2-carboxylate Monohydrate is paramount. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this chemical is considered hazardous.[2] The primary concerns are skin and eye irritation.[2][3] While comprehensive toxicity data is not fully available, it is prudent to handle this compound with the care afforded to all laboratory chemicals.[2]
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation upon contact. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. |
It is crucial to note that the ecotoxicity data is not fully characterized, underscoring the importance of preventing its release into the environment.
The First Line of Defense: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling or disposing of Diphenyliodonium-2-carboxylate Monohydrate.
| PPE Category | Specification | Rationale | Source |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation. | [4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin irritation. | [4][5] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. | [6] |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if creating dust. | To prevent inhalation of airborne particles. | [2] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[2][7]
Spill Management: A Calm and Methodical Approach
In the event of an accidental spill, a measured and systematic response is critical to containing the material and preventing exposure.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required personal protective equipment as detailed in the table above.
-
Contain the Spill: For a solid spill, cover it with a plastic sheet or tarp to minimize the spread of dust.[2]
-
Mechanical Cleanup: Carefully sweep or scoop the solid material into a designated, sealable container for hazardous waste.[2][4] Avoid actions that could generate dust.
-
Decontaminate the Area: Once the bulk of the material has been removed, thoroughly clean the contaminated surface with soap and water.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the hazardous waste container along with the spilled chemical.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands with soap and water.[3]
Waste Collection and Labeling: Ensuring a Compliant Path to Disposal
Proper collection and labeling of chemical waste is a critical step in the disposal process, ensuring that it is handled correctly by your institution's environmental health and safety (EHS) department and the ultimate disposal facility.
Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of Diphenyliodonium-2-carboxylate Monohydrate waste.
-
Segregation of Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions. While specific incompatibilities for this compound are not widely documented, it is known to be incompatible with strong oxidizing agents.[2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Diphenyliodonium-2-carboxylate Monohydrate". Also, include the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][4]
Final Disposal Procedures: The Path to Destruction
The final step in the responsible management of Diphenyliodonium-2-carboxylate Monohydrate waste is its ultimate disposal. The guiding principle is that this material must be sent to an approved hazardous waste disposal facility.[8]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of Diphenyliodonium-2-carboxylate Monohydrate.
Explanation of Final Disposal:
-
Institutional EHS is Your Primary Resource: Your institution's Environmental Health and Safety (EHS) department is responsible for the management of hazardous waste.[9] They will have established procedures for the collection and disposal of chemical waste in compliance with all local, state, and federal regulations.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the disposal of hazardous waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[9] This framework governs how hazardous waste is managed from "cradle-to-grave".
-
Approved Disposal Facilities: An "approved waste disposal plant" is a facility that is licensed to handle, treat, and dispose of hazardous chemical waste.[8] These facilities typically use methods such as high-temperature incineration or secure landfilling to safely manage chemical waste.[10] It is the responsibility of your institution, through its EHS department, to contract with such licensed facilities.
Under no circumstances should Diphenyliodonium-2-carboxylate Monohydrate be disposed of down the drain or in regular trash.[8] This is to prevent potential harm to aquatic ecosystems and to ensure compliance with environmental regulations.
By adhering to these procedures, researchers can confidently and safely manage the disposal of Diphenyliodonium-2-carboxylate Monohydrate, upholding the highest standards of laboratory practice and environmental responsibility.
References
- Material Safety D
-
U.S. Environmental Protection Agency. (2025-11-05). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. [Link]
- Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste.
- ITW Trans Tech. (n.d.).
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Regiospecific reductive elimination from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 7. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 8. case.edu [case.edu]
- 9. epa.gov [epa.gov]
- 10. itwtranstech.com [itwtranstech.com]
Personal Protective Equipment & Handling Guide: Diphenyliodonium-2-carboxylate Monohydrate
Executive Summary: The Thermal-Kinetic Paradox
Urgent Operational Note: Diphenyliodonium-2-carboxylate monohydrate (CAS: 96195-89-0) is a zwitterionic hypervalent iodine species. While kinetically stable at room temperature due to lattice stabilization by water (the monohydrate form), it is thermodynamically unstable.
The Critical Risk: The primary danger is not immediate detonation upon touch, but thermal runaway . Heating this compound drives off the stabilizing water molecule, reverting it to the anhydrous zwitterion, which possesses high lattice energy and decomposes explosively to release benzyne, iodobenzene, and carbon dioxide.
Core Directive: Treat this reagent as a latent explosive . Never heat to dryness. Never scale up without a blast shield.
Part 1: Hazard Mechanism & Risk Profile
To handle this compound safely, you must understand the why behind the protocols.
1.1 The Benzyne Decomposition Pathway
This reagent is designed to fragment. The driving force is the formation of a strong I-C bond in iodobenzene and the entropic gain from
-
Trigger: Heat (
typically initiates, is catastrophic) or strong UV light. -
Decomposition Products: Benzyne (highly reactive intermediate), Iodobenzene (solvent/byproduct),
(gas expansion). -
The "Dryness" Danger: The monohydrate water molecule acts as a spacer in the crystal lattice, reducing electrostatic repulsion between the zwitterionic charges. Removing this water (e.g., high-vacuum drying at elevated temps) destabilizes the crystal, significantly lowering the activation energy for detonation.
1.2 Mechanism Diagram
Figure 1: Thermal decomposition pathway showing the critical transition from stable monohydrate to unstable anhydrous zwitterion leading to benzyne generation.
Part 2: PPE Matrix & Engineering Controls
Standard "lab safety" is insufficient. You must employ a Blast-Mitigation Strategy .
2.1 Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Safety glasses possess open gaps. In a deflagration event, high-velocity shards and hot organic spray (iodobenzene) require a sealed ocular environment protected by a secondary polycarbonate impact shield. |
| Dermal (Hands) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate | Hypervalent iodine compounds are skin irritants and potential sensitizers. Benzyne intermediates are highly electrophilic. Double gloving prevents permeation by co-solvents (DCM/THF) that carry the toxin through the skin. |
| Respiratory | Fume Hood (Mandatory) N95/P100 only for solid weighing outside hood (discouraged) | Inhalation of dust causes severe respiratory tract irritation. The decomposition releases |
| Body | Flame-Resistant (Nomex) Lab Coat | Standard cotton coats burn. If a reaction vessel ruptures, the organic solvent flash-fire is the secondary killer. Nomex provides thermal insulation. |
| Shielding | Portable Blast Shield | Required for reactions >1.0 gram. Place between the sash and the reaction vessel. |
Part 3: Operational Protocol (Step-by-Step)
This protocol is designed to minimize the time the reagent spends in the "danger zone" (anhydrous/heated).
3.1 Storage & Transport
-
Storage: Keep in the dark at room temperature or
. Ensure the container is tightly sealed to maintain the hydrate state. -
Transport: Use a secondary containment bucket when moving bottles between labs to prevent shock if dropped.
3.2 Weighing & Transfer (The "Static" Phase)
-
Grounding: Use an antistatic gun or ionizer if the humidity is low. Static discharge can theoretically trigger dry surface crystals.
-
Tooling: Use Teflon or plastic spatulas . Avoid metal spatulas.
-
Reasoning: Metal-on-glass friction can create microscopic hot spots (triboluminescence) sufficient to initiate decomposition in highly sensitive batches.
-
-
Weighing: Weigh directly into the tared reaction flask if possible, rather than using weighing boats, to minimize transfer steps and dust generation.
3.3 Reaction Setup (The "Active" Phase)
-
Solvent First: Add solvent to the flask before heating. Never heat the solid neat.
-
Inert Atmosphere: Purge with Nitrogen or Argon. Benzyne intermediates react with oxygen to form polymeric tars, but the inert gas also dampens potential flash fires.
-
Temperature Ramp: Do not plunge the flask into a pre-heated oil bath at
.-
Protocol: Place flask in bath at ambient temp
Ramp slowly to target temp. -
Why: This allows controlled off-gassing of
. Instant heating causes rapid gas expansion that can over-pressurize the vessel.
-
3.4 Operational Workflow Diagram
Figure 2: Operational workflow emphasizing the critical control zone during the heating phase.
Part 4: Emergency Response & Disposal
4.1 Spills (Solid)
-
Do NOT use a brush and dustpan (friction risk).
-
Protocol: Wet the spilled powder with water or an inert solvent (like hexanes) to desensitize it. Wipe up with wet paper towels. Place towels in a dedicated waste container.
4.2 Disposal
-
Quenching: Ensure no active hypervalent iodine remains. Treat the reaction mixture with a reducing agent (e.g., sodium thiosulfate or sodium bisulfite solution) if unreacted oxidant is suspected.
-
Evaporation Warning: NEVER concentrate a reaction mixture containing unconsumed Diphenyliodonium-2-carboxylate to dryness on a rotary evaporator. The bath heat + vacuum drying can detonate the residue.
-
Waste Stream: Segregate into "Halogenated Organic Waste." Label clearly as "Contains Iodobenzene/Hypervalent Iodine."
References
-
Synthesis of Alkynyliodonium Salts: Precautionary Note on Hypervalent Iodine . Organic Syntheses, 2014, 91, 60-71.[1] (Highlighting general explosive hazards of the class). Available at: [Link]
- Hypervalent Iodine Chemistry. Kitamura, T. European Journal of Organic Chemistry, 2009. (Mechanistic background on thermal decomposition).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
